2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(bromomethyl)-1,3,5-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICIYNHRQVDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CBr)CC)CBr)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447850 | |
| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190779-61-4 | |
| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a versatile building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide robust predictions and detailed protocols.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with three ethyl groups and two bromomethyl groups. The strategic placement of these functional groups imparts a unique combination of steric bulk and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| CAS Number | 190779-61-4 |
| Molecular Formula | C₁₅H₂₂Br₂ |
| Molecular Weight | 378.14 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available. Predicted to be in the range of 80-120 °C based on similar compounds. |
| Boiling Point | Not available. Predicted to be > 350 °C at atmospheric pressure. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and THF. |
Synthesis and Experimental Protocols
A likely route to synthesize the target compound is through the controlled bromination of 1,3,5-triethyl-2,4-dimethylbenzene. An alternative, and perhaps more accessible, route could be the partial reduction of the readily available 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.
Proposed Synthesis: Bromination of 1,3,5-triethyl-2,4-dimethylbenzene
This protocol describes the free-radical bromination of 1,3,5-triethyl-2,4-dimethylbenzene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triethyl-2,4-dimethylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).
-
Addition of Reagents: Add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of similar brominated aromatic compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.1-7.3 (s, 1H, Ar-H), 4.5-4.7 (s, 4H, -CH₂Br), 2.6-2.8 (q, 6H, -CH₂CH₃), 1.2-1.4 (t, 9H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 140-145 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-CH), 30-35 (-CH₂Br), 23-28 (-CH₂CH₃), 14-18 (-CH₂CH₃) |
| Mass Spec. (EI) | m/z (%): 378/380/382 [M]⁺ (isotopic pattern for 2 Br), 299/301 [M-Br]⁺, 219 [M-2Br-H]⁺ |
| IR (KBr) | ν (cm⁻¹): 3050-3000 (Ar C-H), 2980-2850 (Alkyl C-H), 1600, 1450 (Ar C=C), 1210 (C-Br), 600-700 (C-Br) |
Reactivity and Applications in Drug Development
The two benzylic bromide functionalities in this compound are highly reactive towards nucleophiles, making this compound an excellent scaffold for constructing more complex molecules. The ethyl groups provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the resulting products.
Signaling Pathway and Drug Development Logic:
In drug development, bifunctional linkers like this are crucial for creating constrained peptides or linking two molecular entities. For instance, it can be used to "staple" peptides into a specific conformation to enhance their binding affinity and stability, a technique often employed in the development of inhibitors for protein-protein interactions (PPIs).
Caption: Workflow for using this compound in peptide stapling.
The reactive bromomethyl groups can readily undergo S-alkylation with the thiol groups of two cysteine residues within a peptide sequence, forming a stable thioether linkage. This covalent bridge locks the peptide into a more rigid and biologically active conformation.
Potential Applications:
-
Peptide Stapling: As a rigid linker to enforce helical or cyclic conformations in peptides, enhancing their cell permeability and resistance to proteolysis.
-
Linker in PROTACs and ADCs: To connect a warhead and a ligand in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The defined geometry of the linker can be crucial for optimal activity.
-
Scaffold for Combinatorial Chemistry: The two reactive sites allow for the divergent synthesis of libraries of compounds for high-throughput screening.
-
Material Science: As a cross-linking agent for polymers or as a building block for the synthesis of functional organic materials.
Conclusion
This compound is a promising but under-explored chemical entity with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique substitution pattern offers a valuable tool for the construction of sterically defined and functionally complex molecules. The synthetic protocols and predicted data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile compound. Further experimental validation of its properties and reactivity is warranted and will undoubtedly open up new avenues for its application.
Technical Guide: Physicochemical Profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
Due to the scarcity of documented physical properties for 2,4-bis(bromomethyl)-1,3,5-triethylbenzene, the data for the analogous compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, is presented below. This compound shares the same triethylbenzene core, with the key difference being the presence of three bromomethyl groups instead of two. Researchers should consider this structural difference when utilizing the following data for estimation purposes.
| Property | Value (for 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene) |
| Molecular Formula | C₁₅H₂₁Br₃[1][2][3] |
| Molecular Weight | 441.04 g/mol [1][3][4] |
| Melting Point | 172-177 °C[4][5] |
| Boiling Point (Predicted) | 392.3 ± 37.0 °C at 760 mmHg[4][5] |
| Density (Predicted) | 1.595 ± 0.06 g/cm³[4] |
| Flash Point (Predicted) | 185.3 °C[4][5] |
| Solubility | Insoluble in water (1.7E-4 g/L at 25 °C)[2] |
| Appearance | Crystals[3] |
| CAS Number | 181058-08-2[1][2][3][4][5] |
Proposed Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the bromomethylation of an activated aromatic ring, adapted for the synthesis of this compound from 1,3,5-triethylbenzene. This method is based on established procedures for bromomethylation.
Materials:
-
1,3,5-Triethylbenzene
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Hydrobromic Acid (48% aqueous solution)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1,3,5-triethylbenzene (1 equivalent), paraformaldehyde (2.2 equivalents), and glacial acetic acid.
-
Addition of HBr: While stirring, slowly add hydrobromic acid (48%, 2.5 equivalents) to the mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
References
An In-depth Technical Guide to GW4064 (CAS No. 278779-30-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. GW4064 is not for human or veterinary use.
Executive Summary
GW4064 is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3][4] It is widely utilized as a chemical tool to investigate the physiological and pathophysiological functions of FXR.[4] While its therapeutic potential has been explored, limitations such as poor bioavailability and potential off-target effects have restricted its clinical development.[5][6] This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of GW4064.
Chemical and Physical Properties
GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid, is a complex organic molecule.[7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 278779-30-9 | [2][7] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [2][7] |
| Molecular Weight | 542.8 g/mol | [7] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: 25 mg/mL, DMF: 25 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [2][8] |
| λmax | 304 nm | [8] |
| Purity | >95% | [2] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months. | [9] |
Biological Activity and Mechanism of Action
Primary Mechanism: Farnesoid X Receptor (FXR) Agonism
GW4064 is a highly potent and selective agonist of FXR, with reported EC₅₀ values in the nanomolar range.
| Assay Type | Species | Cell Line/System | EC₅₀ | Reference |
| Cell-free assay | Not specified | Isolated receptor | 15 nM | |
| Cell-based reporter assay | Human | CV-1 | 90 nM | |
| Cell-based reporter assay | Mouse | CV-1 | 80 nM | |
| Cell-based reporter assay | Not specified | CV-1 | 65 nM | [1] |
Activation of FXR by GW4064 initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic homeostasis.[10] Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes.[10] This leads to the recruitment of co-activators and subsequent modulation of gene transcription.[5]
A key target gene of the FXR pathway is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11][12] This negative feedback loop is central to maintaining bile acid homeostasis.
Off-Target Activities: G Protein-Coupled Receptors (GPCRs)
Recent studies have revealed that GW4064 can exert FXR-independent effects through modulation of multiple G protein-coupled receptors (GPCRs).[13][14] Specifically, GW4064 has been shown to activate Gαi/o and Gq/11 G proteins and interact with histamine receptors, robustly activating H1 and H4 receptors while inhibiting the H2 receptor.[13][14] These off-target activities necessitate careful interpretation of experimental results, as some observed biological effects of GW4064 may not be solely attributable to FXR activation.[13]
Applications in Research and Drug Development
GW4064 serves as a valuable research tool for elucidating the role of FXR in various physiological and disease states.
Metabolic Diseases
-
Hepatic Steatosis and Insulin Resistance: In animal models of diet-induced obesity, GW4064 treatment has been shown to suppress weight gain, reduce hepatic lipid accumulation, and improve insulin sensitivity.[3][9] The proposed mechanism involves the downregulation of the lipid transporter CD36.[3]
-
Cholestasis: GW4064 demonstrates hepatoprotective effects in rat models of cholestasis by inducing the expression of canalicular transporters such as BSEP, MDR2/3, and MRP2, which are involved in bile acid efflux, and by repressing bile acid synthesis.[11]
Oncology
The role of FXR in cancer is complex, with both pro- and anti-tumorigenic effects reported. GW4064 has been used to investigate these roles:
-
In some studies, GW4064 has been shown to enhance the chemosensitivity of colorectal cancer cells to oxaliplatin by inducing pyroptosis.
-
It has also been found to induce immunogenic cell death in colorectal cancer cells, suggesting a potential role in enhancing anti-cancer immunotherapy.[15]
-
Conversely, some studies have reported GW4064-induced apoptosis in breast cancer cells (MCF-7) to be FXR-independent and potentially mediated by its off-target effects on histamine receptors.[13]
Intestinal Barrier Function
GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced intestinal barrier dysfunction.[16][17] This effect is mediated through the FXR/αKlotho/βKlotho/FGFs pathway, leading to the upregulation of tight-junction markers and a reduction in inflammation.[16][17]
Experimental Protocols
In Vitro Cell-Based Reporter Gene Assay
This protocol is a general guideline for assessing the potency of GW4064 on FXR activation.
-
Cell Culture: CV-1 cells are maintained in DMEM high glucose medium.[1] For transfection, cells are plated in DMEM-F12 phenol red-free medium containing 5% charcoal/dextran-treated fetal bovine serum.[1]
-
Transfection: Co-transfect cells with an FXR expression vector, an RXR expression vector, and a reporter plasmid containing FXREs upstream of a luciferase gene. A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) should be included for normalization of transfection efficiency.
-
Treatment: Following transfection, treat the cells with varying concentrations of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized data against the logarithm of the GW4064 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Study in a Diet-Induced Obesity Mouse Model
This protocol outlines a typical in vivo experiment to evaluate the effects of GW4064 on metabolic parameters.
-
Animal Model: Use male C57BL/6 mice.
-
Diet: Feed mice a high-fat diet (HFD) to induce obesity and hepatic steatosis.
-
Treatment: After a period of HFD feeding, divide the mice into two groups: one receiving daily oral gavage of GW4064 (e.g., 30 mg/kg) and a control group receiving the vehicle (e.g., corn oil or 0.5% methylcellulose).[1][3]
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of serum triglycerides, cholesterol, and glucose.[3] Euthanize the mice and harvest livers for histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for CD36, SREBP-1c).[3]
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treated and control groups.
Analytical Methods
The identity and purity of GW4064 can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to elucidate the chemical structure of the molecule.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[19]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of GW4064.[19]
Limitations and Considerations
Despite its utility as a research tool, GW4064 has several limitations that have hindered its development as a therapeutic agent:
-
Poor Pharmacokinetics: GW4064 has low oral bioavailability and a short half-life in vivo.[1][6]
-
Potential Toxicity: The stilbene pharmacophore in GW4064 may be associated with toxicity.[6]
-
UV Light Instability: The compound is sensitive to UV light.[6]
-
Off-Target Effects: As discussed, GW4064's interactions with GPCRs can complicate the interpretation of experimental data.[13][14]
These limitations have spurred the development of second-generation FXR agonists with improved pharmacokinetic and safety profiles.[5]
Conclusion
GW4064 remains an indispensable tool for researchers investigating the multifaceted roles of the Farnesoid X Receptor. Its high potency and selectivity for FXR allow for the targeted exploration of this signaling pathway in a wide range of biological contexts. However, a thorough understanding of its limitations, including its pharmacokinetic properties and potential off-target effects, is crucial for the rigorous design and interpretation of experiments. This guide provides a foundational resource for scientists and drug development professionals utilizing GW4064 in their research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW 4064 | CAS 278779-30-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GW-4064 | C28H22Cl3NO4 | CID 9893571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 17. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice [mdpi.com]
- 18. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and selective synthesis pathway for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a key intermediate in the development of various organic molecules and pharmaceutical compounds. The described methodology is adapted from established procedures for the selective bromomethylation of polyalkylated aromatic compounds.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the direct, electrophilic bromomethylation of 1,3,5-triethylbenzene. This reaction introduces two bromomethyl groups onto the aromatic ring. The selectivity for the bis-substituted product over mono- or tris-substituted analogues is controlled by the stoichiometry of the reagents.
The reaction proceeds by reacting 1,3,5-triethylbenzene with a source of formaldehyde, typically paraformaldehyde, in the presence of hydrogen bromide in a suitable solvent like glacial acetic acid.[1][2][3] The electrophile in this reaction is believed to be a protonated form of formaldehyde which then attacks the electron-rich aromatic ring of 1,3,5-triethylbenzene. Subsequent reaction with bromide ions yields the bromomethylated product.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3,5-Triethylbenzene | C₁₂H₁₈ | 162.27 | ≥98% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | Reagent Grade | Sigma-Aldrich |
| Hydrogen Bromide (33 wt. % in acetic acid) | HBr | 80.91 | 33% (w/w) | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - |
2.2. Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter flask.
-
Standard laboratory glassware.
-
Vacuum oven.
2.3. Synthesis Procedure
-
To a 250 mL three-necked round-bottom flask, add 1,3,5-triethylbenzene (16.23 g, 0.10 mol) and glacial acetic acid (80 mL).
-
While stirring, add paraformaldehyde (6.01 g, 0.20 mol as CH₂O).
-
From a dropping funnel, add a 33 wt. % solution of hydrogen bromide in acetic acid (49.0 g, containing 0.20 mol of HBr) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 45-50°C and maintain this temperature for 4 hours.
-
After the reaction period, cool the mixture to room temperature and then pour it into 200 mL of cold deionized water with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 40°C to a constant weight.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol and analogous reactions reported in the literature.
| Parameter | Value |
| Reactant Quantities | |
| 1,3,5-Triethylbenzene | 0.10 mol (16.23 g) |
| Paraformaldehyde | 0.20 mol (6.01 g) |
| Hydrogen Bromide | 0.20 mol (16.18 g) |
| Product Information | |
| Theoretical Yield | 34.82 g |
| Expected Actual Yield | ~31.3 g (ca. 90%) |
| Molecular Formula | C₁₄H₂₀Br₂ |
| Molar Mass | 350.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Visualizations
4.1. Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
4.2. Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the electrophilic bromomethylation of 1,3,5-triethylbenzene.
References
Technical Guide: Mass Spectrometry Analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected mass spectrometry data and a detailed experimental protocol for the analysis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound, a substituted aromatic hydrocarbon, is of interest as a potential intermediate in organic synthesis and drug discovery.
Predicted Mass Spectrometry Data
The presence of two bromine atoms is the most significant feature influencing the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively)[1]. This results in a characteristic M, M+2, and M+4 isotopic pattern for compounds containing two bromine atoms.
The molecular formula for this compound is C₁₄H₂₀Br₂. The predicted molecular weight and the expected isotopic distribution for the molecular ion peak are summarized in the table below.
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| [M]⁺ (containing 2 x ⁷⁹Br) | 362.99 | ~25.7 |
| [M+2]⁺ (containing ¹³C, ⁷⁹Br, ⁸¹Br) | 364.99 | ~100 |
| [M+4]⁺ (containing 2 x ⁸¹Br) | 366.99 | ~49.4 |
| [M+1]⁺ (containing ¹³C) | 363.99 | ~15.4 |
| [M+3]⁺ | 365.99 | ~15.1 |
| [M+5]⁺ | 367.99 | ~1.2 |
| Note: The relative abundances are approximate and can vary slightly based on the specific instrument and experimental conditions. The [M+2] peak is expected to be the base peak in the molecular ion region. |
Experimental Protocol for Mass Spectrometry Analysis
This section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile organic compounds[2].
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile organic solvent (e.g., 1 mL of dichloromethane or hexane).
-
Perform serial dilutions to obtain a final concentration appropriate for GC-MS analysis (typically in the low ppm range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a common technique used in organic laboratory settings[2].
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500 to ensure detection of the molecular ion and potential fragment ions.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Analyze the mass spectrum for the characteristic isotopic pattern of a dibrominated compound (M, M+2, M+4 peaks).
-
Identify major fragment ions to aid in structural confirmation. Common fragmentation pathways for similar compounds involve the loss of bromine atoms or benzyl cleavage.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
Currently, there is no published literature detailing specific signaling pathways involving this compound. This is expected, as the compound is primarily a chemical intermediate. Its biological activity would be dependent on the properties of the molecules synthesized from it.
The logical relationship of its utility is illustrated in the following diagram, showcasing its role as a precursor in the synthesis of more complex molecules.
Caption: Synthetic utility of this compound.
References
Reactivity of Bromomethyl Groups in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromomethyl groups in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and functional materials. Its reactivity is primarily centered around the two benzylic bromide moieties, which are susceptible to nucleophilic substitution reactions. Understanding the factors governing this reactivity is crucial for its effective utilization in research and development.
Core Concepts: Reactivity of Benzylic Bromides
The reactivity of the bromomethyl groups in this compound is analogous to that of other benzylic halides. These compounds are generally more reactive than their alkyl halide counterparts in nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions. In an SN1 mechanism, the resulting benzylic carbocation is stabilized by resonance. In an SN2 mechanism, the p-orbitals of the benzene ring overlap with the p-orbital of the carbon atom undergoing substitution, lowering the energy of the transition state.
However, the specific reactivity of this compound is significantly influenced by steric hindrance. The presence of three ethyl groups and two bromomethyl groups on the benzene ring creates a crowded environment around the reactive centers. This steric congestion can impede the approach of nucleophiles, thereby slowing down the rate of SN2 reactions. The bulky ethyl groups, in particular, can shield the backside of the electrophilic carbon, making the concerted attack by a nucleophile more challenging.
Nucleophilic Substitution Reactions
The primary mode of reaction for the bromomethyl groups in this compound is nucleophilic substitution. A variety of nucleophiles can be employed to displace the bromide ions, leading to the formation of a diverse range of derivatives.
A key example illustrating this reactivity can be extrapolated from the reaction of the closely related compound, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, with potassium phthalimide.[1] This reaction serves as a valuable model for the expected reactivity of this compound. The phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group to form a new carbon-nitrogen bond.
Experimental Protocol: Nucleophilic Substitution with Potassium Phthalimide (Adapted from a similar compound)
The following protocol is based on the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide and can be adapted for this compound.[1]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-dimethylformamide (DMF)
-
1,4-Dioxane
-
Water
-
Chloroform
-
Silica gel for column chromatography
-
Toluene
-
Ethyl acetate
Procedure:
-
A suspension of this compound and potassium phthalimide (in a molar ratio appropriate for the desired degree of substitution) is prepared in a solvent mixture of N,N-dimethylformamide and 1,4-dioxane (e.g., 2:1 v/v).
-
The reaction mixture is stirred at ambient temperature for approximately 24 hours.
-
After the reaction is complete, the mixture is poured into water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed several times with water.
-
The crude product is then suspended in water and extracted multiple times with chloroform.
-
The combined organic extracts are evaporated to dryness.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of toluene and ethyl acetate.
Expected Products:
Depending on the stoichiometry of the reactants, this reaction can yield a mixture of mono- and di-substituted products. Careful control of the reaction conditions and stoichiometry is necessary to achieve the desired product selectively.
Quantitative Data
| Nucleophile Strength | Steric Hindrance of Nucleophile | Solvent Polarity | Expected Reaction Rate |
| Strong | Low | Polar Aprotic | Moderate to High |
| Strong | High | Polar Aprotic | Low to Moderate |
| Weak | Low | Polar Protic | Low |
| Weak | High | Polar Protic | Very Low |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a typical nucleophilic substitution reaction and a potential experimental workflow for product analysis.
Caption: Generalized SN2 pathway for this compound.
Caption: Experimental workflow for synthesis and analysis of derivatives.
Applications in Drug Development and Materials Science
The ability to introduce two functional groups with precise spatial orientation makes this compound a valuable scaffold in supramolecular chemistry and materials science. The resulting derivatives can be used as:
-
Linkers for Macrocyclization: The two bromomethyl groups can react with difunctional nucleophiles to form macrocyclic structures, which are of interest in host-guest chemistry and as synthetic receptors.
-
Monomers for Polymerization: Polycondensation reactions with suitable co-monomers can lead to the formation of novel polymers with tailored properties.
-
Precursors for Bioconjugation: The reactive sites can be used to attach the core molecule to biomolecules for applications in drug delivery and diagnostics.
References
Molecular weight and formula of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
This technical guide provides comprehensive information on the chemical properties and synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a brominated aromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed overview of its molecular characteristics and a representative experimental protocol for its preparation.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations in synthesis and for various analytical characterizations.
| Property | Value |
| Chemical Formula | C₁₄H₂₀Br₂[1] |
| Molecular Weight | 348.1166 g/mol [1] |
| CAS Number | 190779-61-4[1] |
Representative Experimental Protocol: Synthesis via Benzylic Bromination
The synthesis of this compound can be achieved through the free-radical bromination of the corresponding dimethyl-substituted precursor at the benzylic positions. The following protocol is a representative method based on established procedures for benzylic bromination of alkylbenzenes using N-Bromosuccinimide (NBS).[2][3][4]
Objective: To synthesize this compound from 1,3,5-triethyl-2,4-dimethylbenzene.
Materials:
-
1,3,5-triethyl-2,4-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triethyl-2,4-dimethylbenzene in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution. The use of NBS is crucial as it provides a low, steady concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction is typically initiated by heat or light.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material is consumed.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired this compound.[5]
-
The structure and purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a brominated aromatic compound like this compound.
Caption: Logical workflow for the synthesis and analysis of this compound.
References
A Technical Guide to the Key Precursors for the Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential precursors and synthetic methodology for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound and its isomers are valuable building blocks in materials science and supramolecular chemistry. Due to their reactive bromomethyl groups, they serve as key intermediates or cross-linking agents for creating complex organic molecules, specialized polymers, and functional materials with enhanced thermal or mechanical properties.[1][2]
Core Precursors and Reagents
The synthesis of bis(bromomethyl)triethylbenzene derivatives originates from a commercially available aromatic hydrocarbon precursor, which is then functionalized through a bromomethylation reaction.
1.1. Primary Precursor: 1,3,5-Triethylbenzene
The foundational precursor for the synthesis is 1,3,5-Triethylbenzene (TEB) . It provides the core aromatic scaffold onto which the bromomethyl groups are installed.
-
Chemical Formula: C₁₂H₁₈
-
Molar Mass: 162.27 g·mol⁻¹
-
Appearance: Colorless liquid
-
Synthesis: TEB is typically prepared via a Friedel-Crafts alkylation of benzene using ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.[3]
1.2. Bromomethylating Agents
The introduction of the -CH₂Br groups onto the triethylbenzene ring is achieved via a radical substitution reaction. The most common and effective reagents for this transformation are:
-
N-Bromosuccinimide (NBS): A versatile reagent for benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator: The reaction requires an initiator to generate the necessary radicals. Benzoyl peroxide (BPO) is a widely used initiator for this purpose.
Synthetic Pathway and Logic
The synthesis follows a logical progression from the base hydrocarbon to the functionalized product. The core of the process is the selective bromination of two of the benzylic methyl groups of the ethyl substituents on the benzene ring.
References
An In-depth Technical Guide to the Aromatic Compound C14H20Br2: 1,4-Dibromo-2,5-di-tert-butylbenzene
This technical guide provides a comprehensive overview of the aromatic compound with the molecular formula C14H20Br2, focusing on the specific isomer 1,4-dibromo-2,5-di-tert-butylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its nomenclature, synthesis, and predicted spectroscopic properties.
IUPAC Nomenclature and Structure
The aromatic compound with the molecular formula C14H20Br2 can exist in various isomeric forms. This guide focuses on the sterically hindered isomer, 1,4-dibromo-2,5-di-tert-butylbenzene .
-
IUPAC Name: 1,4-Dibromo-2,5-di-tert-butylbenzene
-
Molecular Formula: C14H20Br2
-
Molecular Weight: 348.12 g/mol
-
CAS Number: 22875-47-4[1]
-
Structure: The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and two tert-butyl groups at positions 2 and 5. The bulky tert-butyl groups impose significant steric hindrance around the bromine atoms.
Synthesis and Experimental Protocols
The synthesis of 1,4-dibromo-2,5-di-tert-butylbenzene can be achieved through the electrophilic bromination of 1,4-di-tert-butylbenzene. The tert-butyl groups are ortho, para-directing; however, due to steric hindrance, the positions ortho to the tert-butyl groups are favored for substitution. The following is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-di-tert-butylbenzene
This protocol is based on the general principles of electrophilic aromatic bromination of sterically hindered benzenes.
Materials:
-
1,4-di-tert-butylbenzene
-
Bromine (Br2)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr3) as a catalyst
-
Carbon tetrachloride (CCl4) or another suitable inert solvent
-
Sodium thiosulfate solution (aqueous, 10%)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexane or ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,4-di-tert-butylbenzene in carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in carbon tetrachloride from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the red color of bromine disappears, indicating the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield crystalline 1,4-dibromo-2,5-di-tert-butylbenzene.
-
Logical Workflow for Synthesis
Caption: A flowchart illustrating the synthetic pathway for 1,4-dibromo-2,5-di-tert-butylbenzene.
Spectroscopic and Physical Data (Predictive Analysis)
Due to the limited availability of published experimental data for 1,4-dibromo-2,5-di-tert-butylbenzene, the following spectroscopic data are predicted based on the analysis of its structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.7 | Singlet | 2H | Aromatic protons (H-3, H-6) |
| ~ 1.4 - 1.6 | Singlet | 18H | tert-Butyl protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 152 | Aromatic C-2, C-5 (attached to t-Butyl) |
| ~ 135 - 137 | Aromatic C-3, C-6 |
| ~ 125 - 127 | Aromatic C-1, C-4 (attached to Br) |
| ~ 35 - 37 | Quaternary C of tert-Butyl |
| ~ 30 - 32 | Methyl C of tert-Butyl |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2960 - 2850 | Aliphatic C-H stretch (tert-Butyl) |
| ~ 1600, 1480 | Aromatic C=C stretch |
| ~ 1365 | C-H bend (tert-Butyl) |
| ~ 880 - 860 | C-H out-of-plane bend (isolated aromatic H) |
| ~ 600 - 500 | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 348, 350, 352 | Molecular ion (M⁺) peak with characteristic isotopic pattern for two Br atoms |
| 333, 335, 337 | [M - CH3]⁺, loss of a methyl group from a tert-butyl group |
| 292, 294 | [M - C4H8]⁺, loss of isobutylene |
| 213, 215 | [M - C4H8 - Br]⁺ |
Logical Relationship in ¹H NMR Spectrum
Caption: A diagram illustrating the relationship between the molecular structure and the predicted ¹H NMR signals.
Potential Applications and Research Directions
While specific applications for 1,4-dibromo-2,5-di-tert-butylbenzene are not widely documented, its structure suggests potential utility in several areas of chemical research and materials science.
-
Organic Synthesis: As a sterically hindered di-bromo aromatic compound, it can serve as a precursor for the synthesis of complex organic molecules. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The bulky tert-butyl groups can influence the regioselectivity of these reactions and impart unique properties to the resulting products.
-
Materials Science: Sterically hindered aromatic compounds are often used as building blocks for functional materials. This compound could potentially be used in the synthesis of polymers, liquid crystals, or organic electronic materials where the bulky substituents can prevent aggregation and influence the material's morphology and electronic properties.
-
Ligand Design: The dibromo functionality allows for the synthesis of bidentate ligands for coordination chemistry. The steric bulk of the tert-butyl groups could be used to create specific coordination environments around a metal center, influencing the catalytic activity or photophysical properties of the resulting metal complexes.
Further research is needed to explore the reactivity of this compound and to evaluate its potential in these and other applications. Experimental validation of its spectroscopic and physical properties is also a crucial next step.
Conclusion
References
Solubility Profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive qualitative solubility assessment based on its molecular structure and the fundamental principles of organic chemistry. Furthermore, it details standardized experimental protocols for the precise quantitative determination of its solubility in various solvents, which is a critical parameter in drug development and chemical synthesis. This guide is intended to equip researchers with the necessary theoretical framework and practical methodologies to effectively evaluate the solubility of this and similar aromatic compounds.
Introduction
This compound is a substituted aromatic hydrocarbon. Its molecular structure, characterized by a nonpolar triethylbenzene core and two polar bromomethyl groups, suggests a nuanced solubility behavior. Understanding the solubility of this compound is essential for a variety of applications, including its use as a synthetic intermediate, its formulation in drug delivery systems, and its toxicological and environmental fate assessment. The principle of "like dissolves like" serves as a foundational concept for predicting solubility, indicating that nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[1] The interplay between the large nonpolar triethylbenzene backbone and the polar bromomethyl functional groups will ultimately govern its solubility across a spectrum of solvents.
Predicted Qualitative Solubility Profile
Based on the molecular structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses a significant nonpolar character due to the triethylbenzene core. The presence of two bromomethyl groups introduces some polarity, but the large hydrocarbon portion is expected to dominate its solubility characteristics.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | The large, nonpolar triethylbenzene core will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM) | Moderate to High | The polarity of the bromomethyl groups will allow for dipole-dipole interactions with these solvents. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | While the bromomethyl groups can act as hydrogen bond acceptors, the large nonpolar region of the molecule will limit solubility in highly polar, hydrogen-bonding solvents. |
| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the triethylbenzene backbone will significantly outweigh the polarity of the two bromomethyl groups, leading to poor aqueous solubility. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental methods are necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.22 µm PTFE)
Shake-Flask Method Protocol
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or GC. Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample. This concentration represents the equilibrium solubility.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the literature, this technical guide provides a robust framework for its assessment. The predicted qualitative profile suggests high solubility in nonpolar solvents and limited solubility in polar and aqueous media. For researchers requiring precise data, the detailed experimental protocols provided herein offer a reliable methodology for quantitative solubility determination. The successful application of these methods will enable a more thorough understanding of the physicochemical properties of this compound, facilitating its effective use in research and development.
References
Methodological & Application
Application Notes and Protocols for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a versatile aromatic building block with two reactive bromomethyl groups, making it a valuable monomer for the synthesis of a variety of polymeric materials. Its substituted benzene core can impart thermal stability and specific solubility characteristics to the resulting polymers. The two primary applications of this monomer are as a building block in polycondensation reactions and as a cross-linking agent to create polymer networks. These polymers can find applications in advanced materials, drug delivery systems, and specialty coatings. The following application notes provide detailed protocols for the use of this compound in the synthesis of polyesters, polyamides, and as a cross-linking agent.
Application Note 1: Synthesis of Polyesters via Polycondensation
Overview
This compound can undergo polycondensation with dicarboxylic acids to form polyesters. The reaction proceeds via nucleophilic substitution, where the carboxylate salt of the dicarboxylic acid displaces the bromide ions from the monomer. The resulting polyesters can be tailored for specific properties by selecting different dicarboxylic acids.
Experimental Protocol
A detailed protocol for the synthesis of a polyester from this compound and adipic acid is provided below.
Materials:
-
This compound
-
Adipic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Chloroform
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve adipic acid (1.46 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 100 mL of anhydrous DMF.
-
Stir the mixture at 80°C for 1 hour to form the potassium salt of the dicarboxylic acid.
-
Add this compound (3.78 g, 10 mmol) to the reaction mixture.
-
Increase the temperature to 120°C and maintain the reaction for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
-
The purified polyester can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.
Illustrative Data
The following table summarizes expected quantitative data for a polyester synthesized from this compound and adipic acid.
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 80 - 100 °C |
| Decomposition Temperature (Td) | > 350 °C |
Diagram of Polycondensation Reaction
Caption: General scheme for polyester synthesis.
Application Note 2: Synthesis of Polyamides via Polycondensation
Overview
Similar to polyester synthesis, this compound can be reacted with diamines to produce polyamides. This reaction is also a nucleophilic substitution where the primary or secondary amine attacks the benzylic carbon, displacing the bromide.
Experimental Protocol
A detailed protocol for the synthesis of a polyamide from this compound and hexamethylenediamine is provided below.
Materials:
-
This compound
-
Hexamethylenediamine
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Acetone
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve hexamethylenediamine (1.16 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 100 mL of anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (3.78 g, 10 mmol) in 50 mL of anhydrous NMP to the stirred diamine solution over a period of 1 hour.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 48 hours under a nitrogen atmosphere.
-
Precipitate the resulting polyamide by pouring the reaction mixture into 500 mL of methanol.
-
Collect the polymer by filtration and wash it with hot acetone and then methanol.
-
Dry the polyamide under vacuum at 70°C for 24 hours.
-
Characterize the polymer for its molecular weight, polydispersity, and thermal properties.
Illustrative Data
The following table presents expected quantitative data for a polyamide synthesized using this method.
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 12,000 - 20,000 g/mol |
| Weight Average Molecular Weight (Mw) | 25,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.8 |
| Glass Transition Temperature (Tg) | 100 - 120 °C |
| Decomposition Temperature (Td) | > 380 °C |
Diagram of Experimental Workflow
Caption: Workflow for polyamide synthesis.
Application Note 3: Use as a Cross-Linking Agent
Overview
This compound can be employed as a cross-linking agent to form network polymers from pre-existing linear polymers that contain nucleophilic functional groups, such as hydroxyl, amino, or carboxyl groups. This process can enhance the mechanical properties, thermal stability, and solvent resistance of the original polymer.
Experimental Protocol
The following is a general protocol for cross-linking a hydroxyl-functionalized polymer, such as poly(vinyl alcohol) (PVA).
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Acetone
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve PVA (e.g., 1 g) in anhydrous DMSO (50 mL) with heating.
-
Cool the solution to room temperature and add sodium hydride (a molar equivalent to the hydroxyl groups of PVA) portion-wise.
-
Stir the mixture for 2 hours to ensure the formation of the alkoxide.
-
Add a solution of this compound (e.g., 0.1 to 0.5 molar equivalents relative to the hydroxyl groups, depending on the desired cross-linking density) in anhydrous DMSO (10 mL).
-
Heat the reaction mixture to 70°C for 24 hours. A gel may form as the cross-linking proceeds.
-
Cool the mixture and precipitate the cross-linked polymer in a large volume of acetone.
-
Wash the polymer extensively with acetone to remove unreacted cross-linker and solvent.
-
Dry the cross-linked polymer in a vacuum oven at 50°C.
-
The degree of cross-linking can be assessed by swelling studies and the material's insolubility in solvents that dissolve the linear precursor.
Illustrative Data
The properties of the cross-linked polymer will depend on the cross-linking density.
| Property | Un-cross-linked PVA | Cross-linked PVA |
| Solubility in Water | Soluble | Insoluble, swells |
| Swelling Ratio in Water | - | 500-1000% |
| Tensile Strength | Moderate | Higher |
| Thermal Stability | Lower | Higher |
Diagram of Cross-Linking Action
Application Notes and Protocols for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a versatile cross-linking agent with potential applications in polymer chemistry, materials science, and the development of novel drug delivery systems. Its aromatic core, substituted with two reactive bromomethyl groups and three ethyl groups, provides a unique combination of rigidity, reactivity, and hydrophobicity. The ethyl groups enhance solubility in organic solvents and can influence the morphology of the resulting cross-linked materials. The two bromomethyl groups are susceptible to nucleophilic substitution, making this compound an effective linker for polymers containing nucleophilic functional groups such as hydroxyls, amines, and thiols. This document provides detailed application notes and protocols for the use of this compound as a cross-linking agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1.
| Property | This compound | 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | 1,3-Bis(bromomethyl)benzene |
| Molecular Formula | C₁₅H₂₂Br₂ | C₁₅H₂₁Br₃[1] | C₈H₈Br₂ |
| Molecular Weight ( g/mol ) | 378.14 | 441.04[2] | 263.96 |
| Appearance | Off-white to pale yellow solid | White solid | Colorless to pale yellow solid |
| Melting Point (°C) | Not readily available | Not readily available | 77 |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), THF, and DMF. | Soluble in DMF and 1,4-dioxane.[3] | Soluble in common organic solvents. |
| Reactivity | Bromomethyl groups are reactive towards nucleophiles. | Bromomethyl groups are reactive towards nucleophiles. | Bromomethyl groups are reactive towards nucleophiles.[4] |
Applications
The primary application of this compound is as a cross-linking agent to enhance the properties of polymeric materials.
-
Enhancement of Thermomechanical Properties: By forming covalent bonds between polymer chains, this cross-linker can significantly increase the glass transition temperature (Tg), tensile strength, and thermal stability of the resulting material.[5][6]
-
Formation of Polymer Networks and Gels: It can be used to create three-dimensional polymer networks from linear or branched polymers, leading to the formation of gels with controlled swelling properties.
-
Modification of Polymer Solubility: Cross-linking reduces the solubility of polymers, which can be advantageous in applications requiring solvent resistance.
-
Drug Delivery Matrices: In drug development, it can be used to create cross-linked polymer matrices for the controlled release of therapeutic agents. The cross-link density can be tailored to control the drug diffusion rate.
Experimental Protocols
The following are generalized protocols for the use of this compound as a cross-linking agent. The specific conditions will need to be optimized for each polymer system.
Protocol 1: Cross-Linking of a Hydroxyl-Terminated Polymer in Solution
This protocol describes the cross-linking of a polymer containing hydroxyl groups, such as polyethylene glycol (PEG) or polyvinyl alcohol (PVA).
Materials:
-
Hydroxyl-terminated polymer
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Non-nucleophilic base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous workup solvents (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-terminated polymer in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a stoichiometric equivalent of a non-nucleophilic base (relative to the hydroxyl groups) to the polymer solution and stir at room temperature for 1-2 hours to deprotonate the hydroxyl groups.
-
Cross-linker Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the polymer solution. The molar ratio of the cross-linker to the polymer's reactive groups should be optimized based on the desired cross-linking density. A typical starting point is a 1:2 molar ratio of cross-linker to hydroxyl groups.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 12-24 hours. Monitor the reaction progress by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the O-H stretch.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench any unreacted base by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Precipitate the cross-linked polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether). Collect the precipitate by filtration, wash it with the non-solvent, and dry it under vacuum.
Protocol 2: Cross-Linking of a Thiol-Containing Peptide or Protein
This protocol is relevant for cross-linking peptides or proteins containing cysteine residues, which is a common strategy in drug development and structural biology.
Materials:
-
Thiol-containing peptide or protein
-
This compound
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Organic co-solvent (e.g., DMF or DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Peptide/Protein Solution: Dissolve the thiol-containing peptide or protein in the aqueous buffer.
-
Cross-linker Stock Solution: Prepare a stock solution of this compound in an organic co-solvent (e.g., 10 mM in DMF).
-
Cross-linking Reaction: Add the cross-linker stock solution to the peptide/protein solution with gentle stirring. The final concentration of the organic co-solvent should be kept low (typically <5% v/v) to avoid denaturation. The molar excess of the cross-linker will depend on the specific biomolecule and desired degree of cross-linking.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any unreacted bromomethyl groups.
-
Purification: Purify the cross-linked product from unreacted cross-linker and quenching agent using size-exclusion chromatography (SEC).
-
Analysis: Analyze the cross-linked products by techniques such as SDS-PAGE and mass spectrometry.
Characterization of Cross-Linked Polymers
The extent of cross-linking and its effect on the polymer properties can be assessed using various analytical techniques.
| Characterization Technique | Information Obtained | Typical Observations |
| Swelling Studies | Cross-link density | A lower degree of swelling in a good solvent indicates a higher cross-link density.[7] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | An increase in Tg is typically observed upon cross-linking due to restricted chain mobility.[6] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Cross-linked polymers generally exhibit higher decomposition temperatures.[6] |
| Rheology/Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, storage modulus (G'), loss modulus (G'') | In the rubbery plateau region, a higher storage modulus corresponds to a higher cross-link density.[1] |
| Tensile Testing | Mechanical properties (e.g., tensile strength, Young's modulus, elongation at break) | Cross-linking typically increases tensile strength and modulus while decreasing elongation at break.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of reaction | Disappearance of characteristic peaks of the reactive groups (e.g., O-H, N-H, S-H) and appearance of new peaks corresponding to the formed linkage. |
Visualizations
Caption: General experimental workflow for polymer cross-linking.
Caption: Simplified reaction mechanism for cross-linking with nucleophilic groups.
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: The protocols provided are intended as a general guide. Researchers should adapt and optimize these procedures for their specific systems and perform appropriate safety assessments before commencing any experimental work.
References
- 1. tainstruments.com [tainstruments.com]
- 2. Cross-Linking Characteristics, Morphology, Dynamics, and Mechanical and Thermal Properties of Polychloroprene/Polybutadiene/Nano-Zinc (CR/BR/nZn) Compositions with Reduced Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. jordilabs.com [jordilabs.com]
- 8. pub.h-brs.de [pub.h-brs.de]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 2,4-bis(bromomethyl)-1,3,5-triethylbenzene. This versatile bifunctional aromatic compound serves as a valuable building block in organic synthesis, materials science, and drug discovery.
Introduction
This compound is a substituted benzene derivative featuring two highly reactive benzylic bromide functional groups. These groups are excellent leaving groups, making the compound highly susceptible to nucleophilic attack. The benzylic position of the bromomethyl groups allows for facile reaction through both SN1 and SN2 mechanisms, enabling the introduction of a wide array of nucleophiles.[1][2] The difunctional nature of this reagent makes it an ideal candidate for creating cross-linked polymers, synthesizing functionalized materials, and constructing complex molecular architectures for potential therapeutic applications.[3]
General Reaction Scheme
The two bromomethyl groups on the benzene ring can react with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The general reaction is depicted below:
Caption: General nucleophilic substitution reaction.
Experimental Workflow
The general workflow for a nucleophilic substitution reaction involving this compound is outlined below. This typically involves dissolving the substrate and nucleophile in a suitable solvent, followed by reaction under controlled conditions, workup, and purification of the final product.
Caption: Experimental workflow diagram.
Representative Experimental Protocol: Double Substitution with Phthalimide
The following protocol is adapted from a similar reaction with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene and serves as a representative example for a double nucleophilic substitution on this compound using potassium phthalimide as the nucleophile.[4][5]
Objective: To synthesize 2,2'-((2,4,6-triethyl-1,3-phenylene)bis(methylene))diisoindoline-1,3-dione.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 364.12 | 1.00 g | 2.75 mmol |
| Potassium Phthalimide | 185.22 | 1.12 g | 6.05 mmol |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 50 mL | - |
| Chloroform | - | As needed | - |
Procedure:
-
A suspension of this compound (1.00 g, 2.75 mmol) and potassium phthalimide (1.12 g, 6.05 mmol) is prepared in a solvent mixture of N,N-dimethylformamide (10 mL) and 1,4-dioxane (5 mL).
-
The reaction mixture is stirred at ambient temperature for 24 hours.
-
After 24 hours, the reaction mixture is poured into 50 mL of water.
-
The resulting white precipitate is collected by filtration and washed several times with water.
-
The crude product is suspended in water and extracted with chloroform (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., toluene/ethyl acetate) to yield the pure product.
Reaction Mechanisms
Nucleophilic substitution at the benzylic positions of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.[2]
SN2 Pathway
The SN2 mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. It is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
Caption: SN2 reaction pathway.
SN1 Pathway
The SN1 mechanism is favored by weak nucleophiles and polar protic solvents. It is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.
Caption: SN1 reaction pathway.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed in reactions with this compound to generate a diverse range of derivatives.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group |
| N-Nucleophiles | Amines (RNH2), Azide (N3-), Phthalimide | Amines, Azides, Phthalimides |
| O-Nucleophiles | Hydroxide (OH-), Alkoxides (RO-), Carboxylates (RCOO-) | Alcohols, Ethers, Esters |
| S-Nucleophiles | Hydrosulfide (SH-), Thiolates (RS-) | Thiols, Thioethers |
| C-Nucleophiles | Cyanide (CN-), Enolates, Organometallics | Nitriles, C-C bonds |
Safety Precautions
-
Handling: this compound is a benzylic bromide and should be handled with care. Benzylic bromides are often lachrymatory and skin irritants.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Khan Academy [khanacademy.org]
- 2. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 3. nbinno.com [nbinno.com]
- 4. Crystal structures of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione and 2-{5-(bromomethyl)-3-[(1,3-dioxoisoindolin-2-yl)methyl]-2,4,6-triethylbenzyl}isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile starting material, 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. This compound serves as a rigid scaffold for the development of bivalent ligands, which are of significant interest in drug discovery, particularly for targeting proteins such as kinases.
Introduction
This compound is a substituted aromatic compound featuring two reactive bromomethyl groups. This arrangement makes it an ideal building block for creating molecules with two functional moieties held in a specific spatial orientation. Such bivalent molecules have shown promise in enhancing binding affinity and selectivity to biological targets. The protocols detailed below describe common nucleophilic substitution reactions to generate diverse derivatives.
Data Presentation: Synthesis of Derivatives
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various derivatives from this compound and its close analog, 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene. The methodologies are generally applicable to substituted bis(bromomethyl)benzenes.
| Derivative Class | Nucleophile | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Bis-thioether | 2-Mercaptopyridine | Potassium carbonate, Acetonitrile | Room Temp. | 12 | >90 | Based on the reaction with 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene[1]. |
| Bis-azide | Sodium azide (NaN₃) | Acetonitrile/Water | 40 | 14-23 | 85-95 | General protocol for bis(bromomethyl)benzenes; serves as a key intermediate for "click chemistry"[2]. |
| Bis-phthalimide | Potassium phthalimide | DMF/1,4-Dioxane | Ambient | 24 | High | Based on protocols for the analogous 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene[3][4]. |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-[((5-ethyl-2,4,6-trimethyl-1,3-phenylene)bis(methylene))bis(sulfanediyl)]dipyridine (Bis-thioether derivative)
This protocol is adapted from the synthesis of a similar compound using 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene[1].
Materials:
-
This compound
-
2-Mercaptopyridine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-mercaptopyridine (2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with deionized water in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2,4-Bis(azidomethyl)-1,3,5-triethylbenzene (Bis-azide derivative)
This protocol is a general method for the synthesis of benzylic azides from benzylic bromides[2].
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add sodium azide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 40°C and stir for 14-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, add ethyl acetate to the reaction mixture.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the bis-azide product. This product is often used in subsequent steps without further purification.
Caution: Sodium azide is toxic and can form explosive compounds. Handle with appropriate safety precautions.
Mandatory Visualizations
Experimental Workflow for Synthesis of Bivalent Ligands
Caption: General workflow for synthesizing bivalent ligands.
Signaling Pathway: Inhibition of Protein Kinase Dimerization
Derivatives of this compound can be utilized as rigid scaffolds to create bivalent inhibitors targeting protein kinases. These inhibitors can simultaneously bind to two sites on a kinase or two separate kinase monomers, potentially inhibiting dimerization and subsequent downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione and 2-{5-(bromomethyl)-3-[(1,3-dioxoisoindolin-2-yl)methyl]-2,4,6-triethylbenzyl}isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Applications of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Materials Science: A Review of Potential Uses and Synthetic Protocols
For researchers, scientists, and drug development professionals, 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene presents itself as a versatile, albeit lesser-explored, building block in the realm of materials science. Its bifunctional nature, owing to the two reactive bromomethyl groups, allows for its potential use as a monomer in polymerization reactions and as a precursor for the synthesis of functionalized materials. While direct applications in materials science are not extensively documented in publicly available literature, its structural similarity to other bis(bromomethyl)benzene isomers suggests a range of possibilities in the creation of novel polymers and specialty chemicals.
The core of its utility lies in the reactivity of the benzylic bromide moieties, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups or for the formation of new covalent bonds to construct larger molecular architectures.
Potential Applications in Polymer Synthesis
Drawing parallels from the applications of other isomers like 1,3-bis(bromomethyl)benzene, this compound could serve as a valuable monomer for the synthesis of specialty polymers. The two reactive sites enable its participation in polycondensation reactions with suitable difunctional nucleophiles such as diols, diamines, or dithiols to form polyesters, polyamides, or polythioethers, respectively. The bulky triethylbenzene core would likely impart unique solubility and thermal properties to the resulting polymers.
These polymers could find use in:
-
High-performance coatings and adhesives: The rigid aromatic core could contribute to enhanced thermal stability and mechanical strength.
-
Advanced composites: Incorporation into composite materials could improve their performance characteristics.
Functionalization of Materials
The bromomethyl groups can be used to graft the 2,4-bis(functionalized)-1,3,5-triethylbenzene moiety onto surfaces or into existing polymer backbones. This is a crucial technique for developing materials with tailored properties for applications in:
-
Catalysis: Immobilization of catalytic species.
-
Sensing: Creation of specific recognition sites.
-
Electronics: Modification of semiconductor surfaces.
Application in Supramolecular Chemistry and Receptor Synthesis
While not a direct materials science application in the traditional sense, the synthesis of complex molecules for host-guest chemistry is a significant area of research. The available literature points towards the use of similar brominated triethylbenzene scaffolds in the construction of artificial receptors for carbohydrates and other biologically relevant molecules. These complex structures are built upon the foundational reactivity of the bromomethyl groups.
Experimental Protocols
Detailed experimental protocols for the direct polymerization or material functionalization using this compound are scarce in the reviewed literature. However, protocols for the synthesis of its derivatives are available and provide insight into its reactivity.
Protocol 1: Synthesis of 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene[1][2][3]
This protocol demonstrates the nucleophilic substitution of the bromide ions by acetate, showcasing a typical reaction of the bromomethyl groups.
Materials:
-
1,3-bis(bromomethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene (0.30 g, 0.62 mmol)[1]
-
Anhydrous sodium acetate (0.42 g, 5.12 mmol)[1]
-
Acetic acid (3 mL)[1]
-
Water[1]
-
Dichloromethane (CH₂Cl₂)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution[1]
-
Sodium sulfate (Na₂SO₄)[1]
-
Methanol[1]
-
N,N-dimethylacetamide[1]
Procedure:
-
A suspension of 1,3-bis(bromomethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene and anhydrous sodium acetate in acetic acid is stirred at 373 K for 12 hours.[1]
-
The solvent is evaporated under reduced pressure.[1]
-
To the resulting white solid, water and CH₂Cl₂ are added.[1]
-
The aqueous phase is extracted twice with CH₂Cl₂.[1]
-
The combined organic extracts are treated with a saturated NaHCO₃ solution, washed with water, and dried over Na₂SO₄.[1]
-
The solvent is concentrated, and the pale yellow resin is recrystallized from methanol to yield the title compound as colorless crystals.[1]
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solution in N,N-dimethylacetamide.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) |
|---|---|---|---|
| 1,3-bis(bromomethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | ~486.4 | 0.30 | 0.62 |
| Anhydrous sodium acetate | 82.03 | 0.42 | 5.12 |
| Product | Yield (%) |
| 1,3-bis(acetoxymethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | 62 |
Protocol 2: Synthesis of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene[4][5][6][7]
This protocol illustrates the reaction with a secondary amine, a common step in building more complex functional molecules.
Materials:
-
1,3-bis(bromomethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene (150 mg, 0.31 mmol)[2][3]
-
THF/water mixture[2]
Procedure:
-
A mixture of diethanolamine, THF, and potassium carbonate is stirred at room temperature for 30 minutes.[2][3]
-
A solution of 1,3-bis(bromomethyl)-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene in a 1:1 mixture of THF/CH₃CN is added dropwise.[2][3]
-
The resulting mixture is stirred at room temperature under light exclusion, with the reaction progress monitored by TLC.[2][3]
-
After filtration, the solvents are removed under reduced pressure.[2]
-
The residual yellow oil is treated with a THF/water mixture, and then the THF is evaporated.[2]
Logical Workflow for Polymer Synthesis
The following diagram illustrates a generalized workflow for the synthesis of polymers using a bis(bromomethyl) aromatic compound like this compound.
References
Application Notes and Protocols for Reactions Involving 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for chemical reactions involving 2,4-bis(bromomethyl)-1,3,5-triethylbenzene. This versatile building block is valuable in organic synthesis and materials science due to its two reactive bromomethyl groups, which can readily undergo nucleophilic substitution reactions.
Overview of Reactivity
This compound is an aromatic compound featuring two benzylic bromide functionalities. These groups are excellent leaving groups, making the molecule susceptible to reactions with a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures. Common applications include the synthesis of polymers, macrocycles, and functionalized materials.
Synthesis of this compound
General Protocol for Bromination:
A solution of 1,3,5-triethylbenzene in a non-polar solvent (e.g., carbon tetrachloride or benzene) is treated with two equivalents of N-bromosuccinimide and a catalytic amount of a radical initiator. The reaction mixture is heated to reflux for several hours. After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Key Experiments and Protocols
The primary reactions of this compound involve nucleophilic substitution at the benzylic carbons. Below are detailed protocols for representative reactions.
Nucleophilic Substitution with Phthalimide
This reaction is a common method for introducing a protected primary amine. The following protocol is adapted from a similar reaction with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene and is expected to proceed similarly.[1][2]
Experimental Protocol:
-
A suspension of this compound and 2.0 equivalents of potassium phthalimide is prepared in a solvent mixture of N,N-dimethylformamide (DMF) and 1,4-dioxane (2:1 v/v).[1][2]
-
The reaction mixture is stirred at ambient temperature for 24 hours.[1][2]
-
Upon completion, the mixture is poured into water, leading to the precipitation of the product.[1][2]
-
The white precipitate is collected by filtration and washed several times with water.[1][2]
-
The crude product is then suspended in water and extracted multiple times with chloroform.[1][2]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., toluene/ethyl acetate).[1][2]
Logical Workflow for Nucleophilic Substitution with Phthalimide:
Caption: Experimental workflow for the synthesis of the phthalimide derivative.
One-Pot Nucleophilic Substitution and "Click" Cycloaddition
This protocol describes a highly efficient one-pot reaction to form bis(1,2,3-triazole) derivatives, which are valuable in drug discovery and materials science. This general method can be adapted for this compound.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Add 2.2 equivalents of sodium azide (NaN₃) to the solution.
-
To this mixture, add 2.1 equivalents of a terminal alkyne, 0.1 equivalents of copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and 0.2 equivalents of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired bis(1,2,3-triazole) derivative.
Signaling Pathway for One-Pot Azide Formation and Cycloaddition:
Caption: Reaction pathway for the one-pot synthesis of bis(1,2,3-triazoles).
Data Presentation
Quantitative data for reactions involving this compound would be analogous to those of similar bis(bromomethyl)benzene derivatives. The following tables provide a template for summarizing expected data based on related compounds.
Table 1: Spectroscopic Data for a Representative Bis(bromomethyl)benzene Derivative (m-bis(bromomethyl)benzene) [1]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| m-bis(bromomethyl)benzene | 4.48 (s, 4H), 7.33 (m, 3H), 7.43 (m, 1H) | 33.0, 129.1, 129.3, 129.6, 138.4 |
Table 2: Expected Reaction Parameters and Yields
| Reaction | Nucleophile | Solvent | Temperature | Time (h) | Expected Yield (%) |
| Phthalimide Substitution | Potassium Phthalimide | DMF/1,4-Dioxane | Ambient | 24 | 70-90 |
| Azide Substitution | Sodium Azide | DMF or DMSO | Room Temp | 12 | >90 |
| Thiol Substitution | Sodium Thiophenolate | Ethanol | Reflux | 6 | 85-95 |
| Ether Synthesis | Sodium Phenoxide | Acetone | Reflux | 12 | 80-90 |
Note: The expected yields are estimates based on similar reactions with other benzylic bromides and may vary depending on the specific reaction conditions and substrate.
Safety Precautions
-
This compound is expected to be a lachrymator and an irritant. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow appropriate safety protocols.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
References
Synthesis of Tripodal Ligands from Triethylbenzene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tripodal ligands derived from 1,3,5-triethylbenzene precursors. These C3-symmetric scaffolds are valuable in coordination chemistry, supramolecular chemistry, and drug development due to their ability to form stable complexes with a variety of metal ions and organic molecules.
Introduction
Tripodal ligands based on a 1,3,5-triethylbenzene core offer a rigid and pre-organized platform for the spatial arrangement of donor groups. The ethyl groups on the benzene ring provide steric bulk, influencing the conformational preferences of the ligand arms and creating a well-defined coordination pocket. This pre-organization can lead to enhanced binding affinities and selectivities for target substrates. This document outlines the synthesis of key precursors and a selection of tripodal ligands with different functionalities.
Key Precursors and Synthetic Intermediates
The synthesis of various tripodal ligands from 1,3,5-triethylbenzene typically proceeds through key halogenated or aminated intermediates. The following sections detail the preparation and characterization of these foundational molecules.
Synthesis of 1,3,5-Triethylbenzene (1)
1,3,5-Triethylbenzene serves as the foundational scaffold. While commercially available, it can also be synthesized in high yield from benzene.
Experimental Protocol:
The synthesis of 1,3,5-triethylbenzene can be achieved via a Friedel-Crafts alkylation of benzene with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.[1]
Quantitative Data:
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,3,5-Triethylbenzene | C₁₂H₁₈ | 162.27 | 215-216 | 0.862 |
Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (2)
This versatile intermediate is a key precursor for a wide range of tripodal ligands. It is synthesized by the bromination of 1,3,5-triethylbenzene.
Experimental Protocol:
A detailed procedure for the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene has been reported.[2]
Quantitative Data:
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C₁₅H₂₁Br₃ | 441.04 | 104.9-107.5 | 42 |
Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | 4.45 (s, 6H, PhCH₂Br), 7.26-7.36 (s, 3H, CH) | 32.4 (PhCH₂Br), 139.2 (C-2,4,6), 129.8 (C-1,3,5) | 1256 (vs), 1152 (s), 1026 (s), 973 (s), 727 (s) |
Synthesis of Tripodal Ligands
The following protocols describe the synthesis of specific tripodal ligands from the key precursor, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.
Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (3)
This tripodal amine is a fundamental building block for the construction of more complex receptors and ligands.
Experimental Workflow:
Caption: Synthetic route to 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.
Experimental Protocol:
The synthesis involves the conversion of the tris(bromomethyl) precursor to a tris(azide) intermediate, followed by reduction to the desired tris(amine).[2]
-
Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene: To a solution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF, add sodium azide and stir at room temperature.
-
Synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene (Staudinger Reduction): The tris(azide) is then reduced using triphenylphosphine in a mixture of THF and water.
Quantitative Data:
| Compound | Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene | C₁₅H₂₇N₃ | 249.40 | Not specified |
Synthesis of 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene (4)
This ligand incorporates benzotriazole moieties, which can act as hydrogen bond donors/acceptors and participate in π-stacking interactions, making it a valuable scaffold for molecular recognition.
Experimental Workflow:
Caption: Synthesis of a benzotriazole-functionalized tripodal ligand.
Experimental Protocol:
The synthesis is achieved through the nucleophilic substitution of the bromide groups with the benzotriazolide anion.[3]
-
To a suspension of sodium hydroxide in N,N-dimethylformamide, add 1H-benzotriazole and stir at room temperature.
-
Add 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene to the mixture and continue stirring.
-
The product is isolated by precipitation in ice water, followed by filtration and purification by column chromatography.[3]
Quantitative Data:
| Compound | Formula | Molecular Weight ( g/mol ) |
| 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene | C₃₃H₃₃N₉ | 567.70 |
Applications
Tripodal ligands derived from 1,3,5-triethylbenzene have found applications in various fields:
-
Coordination Chemistry: The pre-organized nature of these ligands allows for the formation of stable and well-defined metal complexes. The tripodal arrangement of donor atoms can enforce specific coordination geometries on the metal center.
-
Supramolecular Chemistry: These scaffolds have been utilized as building blocks for the construction of molecular receptors for ions and neutral molecules. The ethyl groups can create a hydrophobic cavity, while the functional arms provide specific binding interactions.[4]
-
Drug Development: The ability to introduce a variety of functional groups onto the tripodal scaffold makes these compounds interesting for the development of therapeutic agents. For example, they can be used to design multivalent binders that target multiple sites on a biological macromolecule.
Conclusion
The 1,3,5-triethylbenzene platform provides a robust and versatile scaffold for the synthesis of a wide array of tripodal ligands. The synthetic routes outlined in this document, starting from readily available precursors, offer access to ligands with diverse functionalities suitable for a range of applications in research and development. The provided protocols and data serve as a valuable resource for scientists working in the fields of coordination chemistry, supramolecular chemistry, and drug discovery.
References
Application Note: Enhancing Polymer Thermal Stability through Cross-linking with Brominated Compounds
Abstract
This application note details the use of brominated compounds, specifically Tetrabromobisphenol A (TBBPA), as effective cross-linking agents to enhance the thermal stability of epoxy resins. The incorporation of TBBPA into the polymer matrix not only imparts flame retardant properties but also increases the thermal decomposition temperature and char yield upon pyrolysis. This document provides detailed experimental protocols for the synthesis and curing of a TBBPA-based epoxy resin, along with a summary of its thermal properties as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The provided methodologies and data are intended for researchers, scientists, and professionals in drug development and materials science who are interested in developing thermally robust polymeric materials.
Introduction
The thermal stability of polymeric materials is a critical factor for their application in various fields, including electronics, aerospace, and pharmaceuticals, where materials are often subjected to high temperatures. Cross-linking is a widely employed strategy to enhance the thermal and mechanical properties of polymers. This process involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure that restricts chain mobility and increases the energy required for decomposition.
Brominated compounds are well-known for their flame-retardant properties.[1][2] When incorporated into polymers, they can act in the gas phase by releasing bromine radicals that quench the flame propagation reactions.[1] Certain brominated compounds, such as Tetrabromobisphenol A (TBBPA), can be used as reactive monomers, becoming an integral part of the polymer backbone.[1][2] This not only provides inherent flame retardancy but also contributes to the cross-linked network, thereby enhancing the overall thermal stability of the polymer.[2] This application note focuses on the use of TBBPA to cross-link epoxy resins and the resulting improvement in their thermal properties.
Mechanism of Thermal Stability Enhancement
The primary mechanism by which brominated flame retardants enhance thermal stability is through their action during combustion. At elevated temperatures, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame.[1]
When a reactive brominated compound like TBBPA is used, it is chemically incorporated into the polymer network during the curing process. The resulting cross-linked structure provides enhanced thermal stability through several condensed-phase mechanisms:
-
Increased Cross-link Density: The rigid structure of TBBPA contributes to a higher cross-link density in the cured epoxy resin, which restricts the thermal motion of polymer chains.
-
Char Formation: Upon thermal decomposition, the aromatic rings and bromine atoms in TBBPA promote the formation of a stable char layer. This char acts as an insulating barrier, reducing the rate of heat transfer to the underlying material and slowing down further decomposition.[2]
-
Release of Non-combustible Gases: The decomposition of the brominated polymer releases hydrogen bromide (HBr), which is a non-combustible gas that can dilute the flammable volatiles in the gas phase.
Experimental Protocols
This section provides detailed protocols for the synthesis of a TBBPA-based epoxy resin and its subsequent thermal curing.
Materials and Equipment
-
Tetrabromobisphenol A (TBBPA)
-
Epichlorohydrin (ECH)
-
2-Propanol (solvent)
-
Sodium hydroxide (NaOH, 20% aqueous solution)
-
Anhydride hardener (e.g., phthalic anhydride)
-
Round-bottom flask with a condenser and stirrer
-
Heating mantle
-
UV chamber (for UV-initiated synthesis)
-
Vacuum oven
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Synthesis of Brominated Epoxy Resin (UV-Initiated Method)[1]
-
Dissolve TBBPA and epichlorohydrin in a molar ratio of 1:8 in 2-propanol in a round-bottom flask with constant stirring.
-
Place the reaction mixture in a UV chamber and irradiate with UV light for 1 hour.
-
After 1 hour of irradiation, add 0.2 moles of a 20% aqueous sodium hydroxide solution to the reaction mixture.
-
Continue the UV irradiation for another 5 hours until a viscous resin is formed.
-
Purify the resulting resin by washing with alcohol.
-
Dry the purified resin in a vacuum oven for 24 hours at 80°C.
Curing of the Brominated Epoxy Resin[3]
-
Mix the synthesized brominated epoxy resin with a suitable anhydride hardener, such as phthalic anhydride.
-
Ensure thorough mixing to achieve a homogeneous blend.
-
Pour the mixture into a mold of the desired shape.
-
Place the mold in a pre-heated oven and cure at a temperature of 140°C. The curing time will depend on the specific resin-hardener system and the desired degree of cross-linking.
-
After curing, allow the sample to cool down to room temperature slowly to avoid internal stresses.
Thermal Analysis
-
Place a small sample (5-10 mg) of the cured brominated epoxy resin in a TGA sample pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset) and the percentage of char residue at 800°C.
-
Place a small sample (5-10 mg) of the cured brominated epoxy resin in a DSC sample pan.
-
Heat the sample from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Perform a second heating scan under the same conditions to determine the glass transition temperature (Tg).
Data Presentation
The thermal properties of a TBBPA-cross-linked epoxy resin are summarized in the table below. The data indicates a high thermal stability, with decomposition starting at approximately 340°C and a significant char yield at high temperatures.
| Thermal Property | Value | Reference |
| Onset of Decomposition (Tonset) | ~340 °C | [1] |
| Temperature of Maximum Decomposition Rate | 350-390 °C | [1] |
| Char Yield at 600 °C | >20% | [3] |
| Glass Transition Temperature (Tg) | >150 °C | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and curing of the brominated epoxy resin, and the chemical structure of the cross-linked polymer.
Caption: Experimental workflow for synthesis, curing, and analysis.
Caption: Cross-linking of brominated epoxy resin with a hardener.
Conclusion
The use of reactive brominated compounds like TBBPA is an effective strategy for enhancing the thermal stability of polymers such as epoxy resins. The incorporation of TBBPA into the polymer backbone leads to a densely cross-linked network, which, in conjunction with the flame-retardant action of bromine, results in a material with superior performance at elevated temperatures. The protocols and data presented in this application note provide a valuable resource for researchers and professionals aiming to develop high-performance, thermally stable polymers for a variety of demanding applications.
References
The Versatile Building Block: Application Notes on 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a versatile bifunctional building block in organic synthesis. Its rigid benzene core, substituted with two reactive bromomethyl groups and three ethyl groups, provides a unique scaffold for the construction of complex molecular architectures. The ethyl groups enhance solubility in organic solvents and create a specific steric environment around the reactive sites. The two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This property makes this compound a valuable precursor for the synthesis of macrocycles, ligands for metal complexes, and functionalized materials.
Core Applications
The primary utility of this compound lies in its ability to act as a linker or spacer molecule. The two bromomethyl groups can react with difunctional or multifunctional nucleophiles to form cyclic structures or polymers. Alternatively, they can be used to introduce the 1,3,5-triethylbenzene-2,4-dimethylene moiety into a target molecule, imparting specific structural and electronic properties.
Key application areas include:
-
Supramolecular Chemistry: The rigid and pre-organized nature of the benzene scaffold makes it an ideal component for the synthesis of host molecules in supramolecular chemistry. The two arms can be functionalized with recognition units to create receptors for specific guest molecules.
-
Ligand Synthesis: Reaction with amines, thiols, or phosphines can yield a variety of bidentate ligands. The triethylbenzene backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.
-
Materials Science: As a cross-linking agent, it can be incorporated into polymers to enhance their thermal and mechanical properties. It can also serve as a precursor for the synthesis of functional materials with specific optical or electronic properties.
-
Drug Discovery: The 1,3,5-triethylbenzene-2,4-dimethylene core can be used as a scaffold to which pharmacophores are attached. This allows for the systematic exploration of the spatial arrangement of functional groups to optimize interactions with biological targets.
Reaction Pathways and Methodologies
The reactivity of this compound is dominated by the nucleophilic substitution at the benzylic bromine atoms. A prominent example of this is the reaction with phthalimide to introduce protected primary amine functionalities.
A key synthetic route to access bis(bromomethyl) functionalized triethylbenzene scaffolds involves the partial substitution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.[1] This reaction highlights the step-wise reactivity and provides a pathway to asymmetrically functionalized derivatives.
Quantitative Data from a Representative Reaction
The following table summarizes the experimental details for the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide, which yields bis(bromomethyl) derivatives as key products.[1]
| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Solvent | Temperature | Reaction Time |
| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Potassium Phthalimide | 1 : 2 | N,N-dimethylformamide/1,4-dioxane (2:1) | Ambient | 24 hours |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Amines or Thiols
This protocol describes a general procedure for the reaction of this compound with nucleophiles such as primary or secondary amines, or thiols.
Materials:
-
This compound
-
Nucleophile (e.g., primary amine, secondary amine, or thiol) (2.2 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the base (2.5 equivalents).
-
Add the nucleophile (2.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol: Synthesis of Phthalimide-Functionalized Derivatives[1]
This protocol is adapted from the synthesis of related compounds and illustrates the reaction with potassium phthalimide.
Materials:
-
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (1.00 g, 2.27 mmol)
-
Potassium phthalimide (0.84 g, 4.54 mmol)
-
N,N-dimethylformamide (DMF) (10 mL)
-
1,4-Dioxane (5 mL)
-
Chloroform
-
Silica gel for column chromatography
-
Toluene/ethyl acetate solvent system
Procedure:
-
A suspension of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (1.00 g, 2.27 mmol) and potassium phthalimide (0.84 g, 4.54 mmol) in a solvent mixture of N,N-dimethylformamide and 1,4-dioxane (15 ml, 2:1, v/v) was stirred at ambient temperature for 24 hours.[1]
-
After 24 hours, the reaction mixture was poured into 50 ml of water.[1]
-
The resulting white precipitate was filtered off, washed several times with water, and finally suspended in water.[1]
-
The product was extracted with chloroform (five times), and the combined organic solvent was evaporated.[1]
-
The crude product was purified by column chromatography on silica gel using a toluene/ethyl acetate solvent system to yield the mono- and di-substituted products.[1]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined structure and the predictable reactivity of its bromomethyl groups allow for the rational design and synthesis of a wide array of complex molecules. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in the development of new materials, ligands, and therapeutic agents.
References
Application Notes and Protocols: Use of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Synthesizing Anticancer Agent Precursors
Researchers in drug discovery and organic synthesis frequently employ substituted benzene scaffolds to construct molecules with defined three-dimensional structures. These structures can be designed to interact with biological targets such as enzymes and receptors, which is a cornerstone of modern drug development. The related compound, 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, has been reported as a versatile precursor for synthesizing tripodal ligands and molecular receptors, some of which have been investigated for anti-HIV activity. This suggests that the structural motif of a tri-substituted benzene ring is valuable for creating molecules with specific binding properties.
Although direct evidence for the use of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in anticancer drug development is not available in the provided search results, we can extrapolate potential synthetic strategies and applications based on the reactivity of similar molecules. The two bromomethyl groups are reactive sites for nucleophilic substitution reactions, making the molecule a suitable building block for creating larger, more complex structures.
General Synthetic Strategies and Potential Applications
Based on the chemistry of analogous compounds, this compound could potentially be used in the following synthetic approaches to create novel molecular entities for biological screening:
-
Synthesis of Cyclophanes: The bifunctional nature of the molecule makes it a candidate for the synthesis of cyclophanes through reaction with other bifunctional nucleophiles. Cyclophanes have been investigated for their potential as anticancer agents due to their unique conformations and ability to interact with biological targets.[1]
-
Linker for Bioactive Moieties: The compound could serve as a rigid scaffold to link two known pharmacophores, potentially leading to synergistic or novel biological activities.
-
Formation of Macrocycles: Reaction with di-amines, di-thiols, or di-phenols could lead to the formation of various macrocyclic structures, a common motif in biologically active natural products and synthetic drugs.
Hypothetical Experimental Workflow
Below is a generalized, hypothetical workflow for the synthesis and evaluation of a novel cyclophane derived from this compound for anticancer activity. It is important to note that this is a theoretical workflow and has not been specifically reported in the literature for this starting material.
Caption: Hypothetical workflow for synthesizing and evaluating a novel anticancer agent precursor.
Hypothetical Signaling Pathway Investigation
Should a synthesized derivative of this compound show cytotoxic activity, the next logical step would be to investigate its mechanism of action. A common approach is to study its effect on key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Example of a signaling pathway that could be investigated.
Conclusion
While this compound is a synthetically interesting building block, its specific application in the synthesis of anticancer agent precursors is not well-documented in the current scientific literature. The information presented here is based on general principles of medicinal chemistry and the known reactivity of similar compounds. Further research would be required to synthesize and evaluate derivatives of this compound for any potential anticancer activity. Researchers interested in this area would be venturing into novel chemical space.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Improper solvent choice. | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For bromomethylated aromatic compounds, consider solvents like hexanes, methanol, or a mixed solvent system (e.g., hexane/ethyl acetate). |
| Presence of isomeric impurities. | The synthesis of this compound may result in the formation of mono- and tris-brominated byproducts, as well as ring-brominated species.[1] Repeated recrystallization may be necessary to improve purity. | |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily Product Instead of Crystals | The compound may be "oiling out" of the solution. | This can happen if the solution is supersaturated or if the compound is significantly impure. Try warming the solution to redissolve the material, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Poor Separation in Column Chromatography | Incorrect eluent system. | For nonpolar compounds like this compound, a nonpolar eluent system is typically required. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a solvent such as ethyl acetate or dichloromethane. |
| Co-elution of isomers. | Isomers can be difficult to separate due to similar polarities. A very slow gradient elution and a long column may be necessary. Consider using specialized stationary phases designed for isomer separation if standard silica gel is ineffective. | |
| No Crystals Forming During Recrystallization | Solution is not saturated. | If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Supersaturation. | The solution may be supersaturated, requiring a nucleation event to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities arise from the bromomethylation reaction itself. These can include:
-
Monobrominated byproduct: 1-(Bromomethyl)-2,4,6-triethylbenzene.
-
Trisbrominated byproduct: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.[1]
-
Ring-brominated species: Where a bromine atom has substituted directly onto the aromatic ring instead of a methyl group.[1]
-
Unreacted 1,3,5-triethylbenzene.
Q2: Which recrystallization solvents are recommended for this compound?
A2: While a specific solvent for this exact compound is not widely reported, good starting points based on similar bromomethylated aromatic compounds include:
-
Hexanes: Often used for the crystallization of bromomethylated phenols.
-
Methanol: A pale yellow resin of a related compound was successfully recrystallized from methanol to yield colorless crystals.[2]
-
Mixed Solvents: A mixture of a nonpolar solvent (like hexane or heptane) with a slightly more polar solvent (like ethyl acetate or dichloromethane) can be effective. A 20:1 mixture of hexane-ethyl acetate has been used for a similar compound.[3]
Q3: What is a suitable starting eluent system for column chromatography purification?
A3: For a nonpolar compound like this compound on a silica gel column, a good starting point for the eluent system would be:
-
100% Hexane or Heptane: Begin with a completely nonpolar solvent to elute any highly nonpolar impurities.
-
Gradual increase in polarity: Slowly introduce a more polar solvent like ethyl acetate or dichloromethane. A gradient of 0% to 10% ethyl acetate in hexane is a common starting point for separating nonpolar aromatic compounds.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method. Use the same eluent system that you are using for the column, or a slightly more polar one, to get good separation on the TLC plate. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q5: The purified product is still a yellowish oil. How can I induce crystallization?
A5: If you have a purified oil that is reluctant to crystallize, you can try the following techniques:
-
Solvent Addition: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) and then add a non-solvent (like hexane) dropwise until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly.
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Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of the pure solid, add a tiny crystal to the oil to induce crystallization.
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Trituration: Add a small amount of a solvent in which the compound is insoluble (like cold hexane) and stir vigorously with a spatula. This can sometimes induce crystallization.
Experimental Workflow & Signaling Pathways
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. The primary synthetic route discussed is the free-radical bromination of 1,3,5-triethyl-2,4-dimethylbenzene using N-bromosuccinimide (NBS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inefficient radical initiation. 2. Insufficient amount of NBS. 3. Radical inhibitor present in the solvent or on glassware. 4. Low reaction temperature. | 1. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. If using photochemical initiation, ensure the light source is of appropriate wavelength and intensity. 2. Use a slight excess of NBS (e.g., 2.1-2.2 equivalents). 3. Use freshly distilled, anhydrous solvent and ensure all glassware is clean and dry. 4. Increase the reaction temperature to ensure efficient decomposition of the radical initiator. For AIBN in CCl₄, reflux is common. |
| Formation of Over-brominated Product (2,4,6-Tris(bromomethyl)-1,3,5-triethylbenzene) | 1. Excess NBS used. 2. Prolonged reaction time. 3. High concentration of reactants. | 1. Carefully control the stoichiometry of NBS to approximately 2.0-2.1 equivalents. 2. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the desired product is maximized. 3. Perform the reaction at a higher dilution to favor the formation of the bis-brominated product. |
| Formation of Mono-brominated Byproduct (2-(Bromomethyl)-1,3,5-triethyl-4-methylbenzene) | 1. Insufficient NBS. 2. Short reaction time. 3. Inefficient mixing. | 1. Ensure at least 2.0 equivalents of NBS are used. 2. Allow the reaction to proceed for a sufficient duration, monitoring for the disappearance of the mono-brominated intermediate. 3. Ensure vigorous stirring throughout the reaction. |
| Aromatic Ring Bromination | 1. Presence of acidic impurities (HBr). 2. Use of a polar or protic solvent. | 1. Add a non-nucleophilic base, such as barium carbonate, to the reaction mixture to scavenge any HBr formed. 2. Use a non-polar, aprotic solvent like carbon tetrachloride or (trifluoromethyl)benzene. |
| Difficult Purification | 1. Co-elution of starting material, mono-, bis-, and tris-brominated products during column chromatography. 2. Contamination with succinimide. | 1. Optimize the reaction to maximize the yield of the desired product and minimize byproducts. Consider fractional crystallization as an alternative to chromatography. 2. After the reaction, filter the cooled mixture to remove the bulk of the succinimide byproduct. Perform an aqueous work-up to remove any remaining water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The recommended starting material is 1,3,5-triethyl-2,4-dimethylbenzene. The reaction involves the selective bromination of the two methyl groups at the benzylic positions.
Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent for this reaction?
NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) during the reaction.[1] This is crucial for promoting the desired free-radical substitution on the benzylic carbons while minimizing competitive ionic reactions, such as electrophilic addition to the aromatic ring.[1]
Q3: What is the role of the radical initiator or light?
A radical initiator (like AIBN or benzoyl peroxide) or photochemical activation (UV light) is necessary to initiate the free-radical chain reaction.[2] It does so by generating the initial bromine radical from NBS, which then propagates the chain reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the mono- and bis-brominated products. This allows for quenching the reaction at the optimal time to maximize the yield of the desired product.
Q5: What are the key safety precautions for this reaction?
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N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
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Carbon tetrachloride is a toxic and ozone-depleting substance. Safer alternatives like (trifluoromethyl)benzene or acetonitrile should be considered.[3]
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The reaction can be exothermic, so it's important to control the rate of addition of reagents and have adequate cooling available.
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Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data on Benzylic Bromination of Polymethylbenzenes
The following table summarizes results from the benzylic bromination of various polymethylbenzene substrates under different conditions, illustrating the impact of stoichiometry and reaction conditions on product distribution. While a direct example for 1,3,5-triethyl-2,4-dimethylbenzene is not available in the literature, these examples provide valuable insights into controlling the selectivity of the reaction.
| Substrate | NBS (equiv.) | Initiator/Conditions | Solvent | Product(s) and Yield(s) | Reference |
| 1,4-Dimethoxy-2,3-dimethylbenzene | 2.2 | AIBN, reflux | CCl₄ | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene (85%) | Extrapolated from similar syntheses |
| 1,4-Dimethoxy-2,3-dimethylbenzene | 2.2 | Benzoyl peroxide, reflux | (Trifluoromethyl)benzene | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene (89%) | [4] |
| Mesitylene (1,3,5-Trimethylbenzene) | 3.0 | Benzoyl peroxide, reflux | CCl₄ | 1,3,5-Tris(bromomethyl)benzene (High Yield) | [5] |
| p-Toluic acid | 1.0 | Visible light, 55 °C | Acetonitrile | p-(Bromomethyl)benzoic acid (High Yield) | [3] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | 2.0 | AIBN, 80 °C | 1,2-Dichlorobenzene | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester (92%) | [6] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard procedures for benzylic bromination. Optimization may be required to achieve the best results.
Materials:
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1,3,5-triethyl-2,4-dimethylbenzene
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
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Carbon tetrachloride (CCl₄) or (Trifluoromethyl)benzene, anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-triethyl-2,4-dimethylbenzene (1.0 eq.).
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Add the anhydrous solvent (e.g., CCl₄) to dissolve the starting material.
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Add N-bromosuccinimide (2.1 eq.) and the radical initiator (e.g., AIBN, 0.05 eq.).
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Heat the mixture to reflux with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete (typically when the starting material is consumed and the desired product is maximized), cool the mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with saturated NaHCO₃ solution, followed by saturated Na₂S₂O₃ solution to quench any remaining bromine, and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization (e.g., from hexanes or ethanol) or column chromatography on silica gel.
Visualizations
References
Common side reactions in the bromination of 1,3,5-triethylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 1,3,5-triethylbenzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired monobrominated product on the aromatic ring | 1. Competing benzylic bromination: Reaction conditions may favor radical substitution on the ethyl side chains. 2. Polybromination: The reaction is proceeding too far, leading to di- or tri-brominated aromatic products. | 1. Optimize for electrophilic aromatic substitution: Use a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) in the dark and at a controlled temperature. Avoid radical initiators (e.g., light, AIBN). 2. Control stoichiometry and reaction time: Use a 1:1 molar ratio of 1,3,5-triethylbenzene to bromine. Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction once the desired product is maximized. |
| Formation of multiple products, including side-chain brominated species | 1. Radical initiation: Exposure to light or presence of radical initiators can promote benzylic bromination. 2. High reaction temperature: Elevated temperatures can favor radical pathways. | 1. Exclude light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. 2. Use appropriate reagents: For selective benzylic bromination, use N-bromosuccinimide (NBS) with a radical initiator. For ring bromination, use Br₂ with a Lewis acid.[1][2][3] 3. Control temperature: Maintain a low to moderate temperature as specified in the protocol for the desired reaction. |
| Significant amount of dibromo- or polybromo- side-chain products | Over-bromination: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high. This is a common issue in benzylic brominations.[4] | 1. Use a controlled amount of brominating agent: Carefully measure and use a stoichiometric amount of NBS for monobromination. 2. Monitor the reaction: Track the formation of products and stop the reaction before significant over-bromination occurs. 3. Consider alternative brominating agents: For some sensitive substrates, milder brominating agents might offer better control. |
| No reaction or very slow reaction rate | 1. Inactive catalyst: The Lewis acid catalyst may be deactivated by moisture.[5] 2. Insufficient activation for benzylic bromination: The radical initiator may not be effective at the chosen temperature. | 1. Use fresh or properly stored catalyst: Ensure the Lewis acid is anhydrous. 2. Optimize initiation: If performing a benzylic bromination, ensure the radical initiator is appropriate for the reaction temperature and that the system is initiated correctly (e.g., with light or heat). |
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways in the bromination of 1,3,5-triethylbenzene?
A1: The two main competing pathways are:
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Electrophilic Aromatic Substitution (EAS): This involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. This reaction is promoted by a Lewis acid catalyst (e.g., FeBr₃) and typically occurs in the dark.[5][6][7] The ethyl groups are activating and ortho-, para-directing.
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Benzylic (Side-Chain) Bromination: This is a free radical substitution reaction where a hydrogen atom on one of the ethyl side chains (at the carbon adjacent to the benzene ring) is replaced by a bromine atom. This pathway is favored by the presence of a radical initiator (like AIBN or light) and a reagent such as N-bromosuccinimide (NBS).[1][2]
Q2: I am trying to achieve monobromination on the aromatic ring, but I am seeing multiple products. What are the likely side products?
A2: The primary side products in an electrophilic aromatic bromination of 1,3,5-triethylbenzene are typically polybrominated species, such as 2,4-dibromo-1,3,5-triethylbenzene. Due to the activating nature of the three ethyl groups, the aromatic ring is highly susceptible to further bromination. Another possibility, if the reaction conditions are not strictly controlled, is the formation of benzylic bromination products as side reactions.
Q3: How can I selectively achieve benzylic bromination of 1,3,5-triethylbenzene?
A3: To favor benzylic bromination, you should employ conditions that promote a free radical mechanism. The standard and most effective method is the use of N-bromosuccinimide (NBS) as the bromine source, along with a radical initiator such as benzoyl peroxide or AIBN, or by exposing the reaction to UV light.[1][2][3] Using NBS is advantageous as it provides a low, steady concentration of bromine, which suppresses the competing electrophilic aromatic substitution.[3]
Q4: What are the common side products when targeting benzylic monobromination?
A4: The most common side reaction is over-bromination , leading to the formation of dibrominated products on the same ethyl group (geminal dibromide) or on different ethyl groups.[4][8] For example, starting with 1,3,5-triethylbenzene, you might obtain 1-(1,1-dibromoethyl)-3,5-diethylbenzene or 1,3-bis(1-bromoethyl)-5-ethylbenzene. The desired 1-(1-bromoethyl)-3,5-diethylbenzene is the target.
Summary of Potential Bromination Products
| Reaction Type | Desired Product | Common Side Product(s) |
| Electrophilic Aromatic Substitution | 2-Bromo-1,3,5-triethylbenzene | 2,4-Dibromo-1,3,5-triethylbenzene, 2,4,6-Tribromo-1,3,5-triethylbenzene |
| Benzylic Bromination | 1-(1-Bromoethyl)-3,5-diethylbenzene | 1,3-Bis(1-bromoethyl)-5-ethylbenzene, 1,3,5-Tris(1-bromoethyl)benzene, 1-(1,1-Dibromoethyl)-3,5-diethylbenzene |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of 1,3,5-Triethylbenzene
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Materials: 1,3,5-triethylbenzene, Bromine (Br₂), Anhydrous Iron(III) Bromide (FeBr₃), Dichloromethane (CH₂Cl₂), Sodium thiosulfate solution, Sodium bicarbonate solution, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer, Dropping funnel, Ice bath.
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Procedure:
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In a round-bottom flask protected from light, dissolve 1,3,5-triethylbenzene in dichloromethane.
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Cool the flask in an ice bath.
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Add anhydrous FeBr₃ to the stirred solution.
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Slowly add a solution of bromine in dichloromethane via a dropping funnel over 30 minutes.
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Maintain the temperature at 0-5 °C during the addition.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
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Upon completion, quench the reaction by slowly adding it to an aqueous solution of sodium thiosulfate to consume excess bromine.
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Separate the organic layer, wash with sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or distillation.
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Protocol 2: Benzylic Bromination of 1,3,5-Triethylbenzene
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Materials: 1,3,5-triethylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or another suitable solvent, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Light source (optional).
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Procedure:
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To a round-bottom flask, add 1,3,5-triethylbenzene, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride.
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Fit the flask with a reflux condenser.
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Heat the mixture to reflux with vigorous stirring. A heat lamp can be used as both a heat source and a radical initiator.
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Monitor the reaction by observing the consumption of NBS (succinimide, the byproduct, will float on top of the CCl₄).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the succinimide.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography or vacuum distillation.
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Visualizations
Caption: Reaction pathways in the bromination of 1,3,5-triethylbenzene.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3190825A - Bromination of aromatic compounds - Google Patents [patents.google.com]
Optimizing solvent conditions for reactions with 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent conditions and troubleshooting reactions involving 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene (CAS 190779-61-4). Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar bromomethylated aromatic compounds to provide representative protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What types of reactions is this compound typically used for?
A2: As a benzylic bromide, this compound is primarily used in nucleophilic substitution reactions to introduce the 2,4-bis(methyl)-1,3,5-triethylbenzene moiety. The two bromomethyl groups serve as reactive sites for a variety of nucleophiles, making it a useful building block in the synthesis of more complex molecules, including macrocycles and ligands for coordination chemistry.
Q3: What are the key safety precautions to take when handling this compound?
A3: Bromomethylated aromatic compounds are generally classified as irritants. Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of Starting Material | The chosen solvent is not appropriate for the nonpolar nature of the substituted benzene ring. | - Use a less polar aprotic solvent. A solvent screen is recommended (see Experimental Protocols).- Consider a solvent mixture, such as DMF/1,4-dioxane, which has been shown to be effective for similar compounds. |
| Low Reaction Yield | - Incomplete dissolution of the starting material.- The solvent may not be suitable for the specific reaction mechanism (e.g., SN1 vs. SN2).- Reaction temperature is too low. | - Ensure complete dissolution before proceeding with the reaction. Gentle heating may be required.- For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. For SN1 type reactions, polar protic solvents could be used, but solubility may be an issue.- Increase the reaction temperature in increments, monitoring for product formation and potential side reactions. |
| Formation of Impurities/Side Products | - Over-reaction or side reactions due to high temperatures.- Presence of water or other nucleophilic impurities in the reaction mixture.- Elimination reactions competing with substitution. | - Optimize the reaction temperature and time.- Use anhydrous solvents and reagents.- While less common for primary benzylic halides, consider using a non-nucleophilic base if elimination is suspected. |
| Difficulty in Product Isolation | The product has similar solubility characteristics to the starting material or byproducts. | - Employ column chromatography for purification.- Consider a crystallization study with various solvent systems to find optimal conditions for selective precipitation of the product. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general starting point for a nucleophilic substitution reaction with this compound and a generic nucleophile.
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Solvent Selection: Choose an appropriate anhydrous aprotic solvent. Based on protocols for similar compounds, a mixture of N,N-dimethylformamide (DMF) and 1,4-dioxane (e.g., 2:1 v/v) can be a good starting point. Other options include acetonitrile, THF, or DMSO.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen solvent.
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Addition of Nucleophile: Add the nucleophile (2.2 equivalents to substitute both bromide atoms) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
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Reaction Conditions: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If no reaction is observed, gradually increase the temperature (e.g., to 40-60 °C).
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Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.
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Purification: Collect the precipitate by filtration and wash it with water. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Solvent Screening for Optimal Solubility and Reactivity
A systematic approach to identifying the best solvent is crucial for optimizing any reaction.
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Solubility Test:
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To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).
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To each vial, add a different solvent (e.g., 1 mL of Hexane, Toluene, Dichloromethane, THF, Acetonitrile, DMF, DMSO) and observe the solubility at room temperature with agitation.
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Record the observations to create a qualitative solubility profile.
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Reactivity Test:
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Based on the solubility test, select 3-4 solvents in which the starting material is soluble.
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Set up small-scale reactions in parallel using these selected solvents, keeping all other parameters (concentration, temperature, stoichiometry) constant.
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Monitor the reactions at set time intervals (e.g., 1h, 4h, 24h) by TLC or LC-MS to compare the rate of product formation and the impurity profile.
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Data Presentation
Table 1: Anticipated Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solvent Polarity | Anticipated Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Moderately Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Water | Polar Protic | Insoluble |
Table 2: General Solvent Recommendations for Nucleophilic Substitution Reactions
| Reaction Type | Recommended Solvent Class | Examples | Rationale |
| SN2 | Polar Aprotic | DMF, Acetonitrile, DMSO | Stabilizes the transition state without solvating the nucleophile excessively. |
| SN1 | Polar Protic | Methanol, Ethanol | Can stabilize the carbocation intermediate, though solubility of the substrate may be limited. |
Visualizations
Caption: Workflow for optimizing and performing reactions with this compound.
References
Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of brominated aromatic compounds using recrystallization methods.
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the recrystallization of brominated aromatic compounds.
1. What is the primary goal of recrystallizing brominated aromatic compounds?
Recrystallization is a purification technique used to remove impurities from a solid sample of a brominated aromatic compound.[1] The process involves dissolving the impure solid in a suitable hot solvent and allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.[1]
2. How do I select an appropriate solvent for my brominated aromatic compound?
The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder.[1] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For brominated aromatics, which tend to be nonpolar to moderately polar, common solvent choices include ethanol, methanol, hexane, toluene, and acetone.[2] A mixed solvent system, such as ethanol-water, can also be effective.[3][4]
3. What are some common impurities in brominated aromatic compounds?
Impurities can include unreacted starting materials, byproducts from the bromination reaction (e.g., isomers, poly-brominated species), and residual bromine.[5] Colored impurities can often be removed by treating the hot solution with activated charcoal.
4. Can residual bromine from the synthesis interfere with recrystallization?
Yes, residual bromine can impart a yellow or brown color to the material and may react with certain solvents.[5] It is often advisable to quench any remaining bromine before recrystallization. This can sometimes be achieved by washing the crude product with a solution of a reducing agent like sodium bisulfite.
5. How does the position and number of bromine atoms affect solubility?
Increasing the number of bromine atoms on an aromatic ring generally decreases its solubility in polar solvents like water and increases its solubility in nonpolar organic solvents.[6] The position of the bromine atoms can also influence the crystal lattice energy and thus the solubility, though this is highly compound-specific.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of brominated aromatic compounds.
Problem: No Crystals Form Upon Cooling
Q: I've cooled my solution, but no crystals have appeared. What should I do?
A: This is a common issue and can be resolved with the following steps:
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Induce Crystallization:
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Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization to begin.
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Ice Bath: If crystals still haven't formed after slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility.[7]
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Supersaturation Issues:
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It's possible your solution is supersaturated. The methods above are designed to overcome the energy barrier for nucleation in a supersaturated solution.
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-
Too Much Solvent:
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If inducing crystallization doesn't work, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
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Problem: Oiling Out
Q: My compound is separating as an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
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Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by adding a seed crystal just as the solution begins to cool.
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Use a Different Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
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Use a Mixed Solvent System: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before cooling. This can lower the temperature at which the compound precipitates.[3]
Problem: Poor Recovery/Low Yield
Q: I've collected my crystals, but the yield is very low. What went wrong?
A: Several factors can contribute to low recovery:
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Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor.[7]
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Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.
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Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
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Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, a significant portion will be lost.
Problem: Impure Crystals
Q: My recrystallized product is still impure. How can I improve the purity?
A: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.
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Slow Down the Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1]
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Second Recrystallization: A second recrystallization of the collected crystals can further enhance purity.
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Charcoal Treatment: If your crystals are colored, the impurity may be a colored organic compound. Redissolve the crystals in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Workflow for Troubleshooting Recrystallization
Solvent Selection and Solubility Data
The choice of solvent is critical for successful recrystallization. Below are tables summarizing the solubility of some common brominated aromatic compounds in various solvents. "Soluble" generally implies solubility in the hot solvent, while "sparingly soluble" or "insoluble" refers to solubility at room temperature or colder.
Table 1: Qualitative Solubility of Selected Brominated Aromatic Compounds
| Compound | Water | Ethanol | Methanol | Acetone | Hexane | Toluene | Diethyl Ether |
| 4-Bromobenzoic Acid | Soluble (hot)[8] | Soluble[8] | Soluble | Soluble[9] | Insoluble | Sparingly Soluble | Soluble |
| 2-Bromobenzoic Acid | Soluble (hot)[10] | Soluble | Soluble | Soluble | Insoluble | Soluble | Soluble |
| 1,4-Dibromobenzene | Insoluble | Soluble (hot)[11] | Soluble (hot) | Soluble | Soluble (hot) | Soluble (hot) | Soluble |
| p-Dibromobenzene | Insoluble[12] | Soluble (hot)[12] | Soluble (recrystallization)[12] | Soluble[12] | Sparingly Soluble | Soluble (hot) | Soluble[12] |
| 4-Bromoaniline | Sparingly Soluble | Soluble (diluted for recrystallization)[9] | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble |
Table 2: Common Solvents for Recrystallization of Halogenated Aromatics
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good general-purpose solvent for many brominated aromatics. Often used in a mixed solvent system with water.[2] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Water | 100 | Very Polar | Suitable for brominated aromatics with polar functional groups that allow for sufficient solubility at high temperatures.[2] |
| Hexane | 69 | Nonpolar | Good for less polar brominated compounds. Often used in a mixed solvent system with a more polar solvent.[2] |
| Toluene | 111 | Nonpolar | Can be effective for compounds that are difficult to dissolve in other solvents, but its high boiling point can sometimes lead to oiling out. |
| Acetone | 56 | Polar Aprotic | A strong solvent that dissolves many organic compounds readily. Can be useful, but its high solvency can sometimes result in lower yields.[2] |
Experimental Protocols
Below are detailed methodologies for the recrystallization of specific brominated aromatic compounds.
Protocol 1: Recrystallization of 1,4-Dibromobenzene from Ethanol
This protocol is adapted from a standard organic chemistry laboratory procedure.[11]
-
Dissolution:
-
Weigh approximately 2.0 grams of impure 1,4-dibromobenzene and place it in a 125-mL Erlenmeyer flask.
-
Add 25 mL of ethanol to the flask.
-
Heat the mixture on a hot plate to boiling, swirling gently to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about the tip of a spatula).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a stemless funnel and a new Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly filter the hot solution into the clean, hot Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 10-15 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Protocol 2: Recrystallization of 2-Bromobenzoic Acid from Water
This protocol is based on a described preparation of 2-bromobenzoic acid.[10]
-
Dissolution:
-
Place the crude 2-bromobenzoic acid in an Erlenmeyer flask.
-
Add a volume of deionized water and heat the mixture to boiling with stirring.
-
Continue to add small portions of hot water until the solid is completely dissolved. Avoid using a large excess of water.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Colorless needles should form.
-
-
Isolation and Drying:
-
Collect the precipitated 2-bromobenzoic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified crystals. The expected melting point is around 147-150 °C.[10]
-
General Recrystallization Workflow
References
- 1. longdom.org [longdom.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Cas 586-76-5,4-Bromobenzoic acid | lookchem [lookchem.com]
- 9. 4-Bromobenzoic acid [nanfangchem.com]
- 10. prepchem.com [prepchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. CN104058929A - Production process for synthesizing p-dibromobenzene - Google Patents [patents.google.com]
Preventing di- and tri-brominated byproducts during synthesis
Preventing Di- and Tri-brominated Byproducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the formation of unwanted di- and tri-brominated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of over-bromination in my reactions?
A1: Over-bromination, the formation of di-, tri-, or poly-brominated products, is a frequent challenge in synthesis. The primary causes include:
-
High Reactivity of Brominating Agents: Reagents like molecular bromine (Br₂) are highly reactive and can be difficult to control, leading to multiple substitutions, especially on activated aromatic rings or at benzylic positions.[1][2]
-
Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and high concentrations of the brominating agent can increase the likelihood of multiple brominations.[3]
-
Substrate Activation: Electron-rich aromatic compounds or substrates with multiple reactive sites are inherently more susceptible to over-bromination.
-
Radical Chain Reactions: In radical brominations, an excess of bromine radicals can lead to a "feeding frenzy," resulting in a mixture of mono- and bis-halogenated products.[4]
Q2: How can I selectively achieve monobromination?
A2: Achieving selective monobromination requires careful control over the reaction. Key strategies include:
-
Choice of Brominating Agent: Using milder and more selective reagents is crucial. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low, controlled concentration of bromine, which is key to its selectivity.[5] Other selective agents include N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and Poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) for aromatic compounds.[6]
-
Control of Reaction Conditions:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[7]
-
Temperature: Perform the reaction at the lowest effective temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration throughout the reaction.
-
-
Use of Catalysts and Additives: Specific catalysts can direct the bromination to a particular position and improve selectivity. For instance, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions.[8][9]
-
Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters like temperature, residence time, and stoichiometry, which can significantly minimize over-bromination.[2][7]
Q3: Are there "greener" alternatives to traditional bromination methods that also offer high selectivity?
A3: Yes, several modern methods aim to improve the safety and environmental impact of bromination while maintaining high selectivity.
-
Aqueous Bromination: Using water as a solvent with reagents like NBS and a catalyst can be a greener alternative to chlorinated solvents.[9]
-
Recyclable Reagents: Reagents like TBBDA and PBBS allow for the recovery and reuse of their sulfonamide byproducts, reducing waste.[6] Similarly, ethylenebis(N-methylimidazolium) ditribromide (EBMIDTB) can be recovered and reused.[10]
-
Avoiding Hazardous Solvents: Replacing hazardous solvents like carbon tetrachloride (CCl₄) with more benign alternatives such as acetonitrile or methyl acetate is a key green chemistry principle.[7][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Formation of significant amounts of di- and/or tri-brominated products. | The brominating agent is too reactive or used in excess. | Switch to a milder reagent like NBS.[5] Carefully control the stoichiometry, using only 1.0-1.1 equivalents of the brominating agent.[7] |
| Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at 0 °C or room temperature if the reaction kinetics allow. | |
| High concentration of brominating agent. | Add the brominating agent portion-wise or via a syringe pump over an extended period to maintain a low concentration. | |
| Poor regioselectivity (bromination at undesired positions). | The reaction conditions favor multiple isomers. | For aromatic compounds, consider using a directing group or a catalyst that enhances selectivity for a specific position.[8] For benzylic bromination, ensure radical conditions (light or initiator) are appropriately controlled.[12] |
| The substrate has multiple activated sites. | Employ protecting groups to temporarily block more reactive sites. | |
| Reaction is slow or does not go to completion, tempting the addition of excess reagent. | Insufficient activation for radical reactions. | For NBS brominations, ensure the use of a suitable radical initiator (e.g., AIBN, benzoyl peroxide) or a light source.[13] |
| Catalyst is inactive or absent. | For electrophilic aromatic brominations, ensure an appropriate Lewis or Brønsted acid catalyst is used if required by the methodology. | |
| Inconsistent results between batches. | Purity of the brominating agent. | Use freshly recrystallized NBS, as impurities can affect the reaction outcome.[13] |
| Presence of water in radical reactions. | Ensure anhydrous conditions for Wohl-Ziegler reactions, as water can hydrolyze the product.[13] |
Data Presentation: Selectivity in Bromination
Table 1: Comparison of Selectivity in Radical Halogenation of Propane
| Halogen | Product | Yield (%) | Selectivity Ratio (Secondary:Primary) |
| Chlorine | 1-chloropropane | 45 | 3.6 : 1 |
| 2-chloropropane | 55 | ||
| Bromine | 1-bromopropane | 3 | 97 : 1 |
| 2-bromopropane | 97 |
This table illustrates the significantly higher selectivity of bromine compared to chlorine in radical halogenation.[14]
Table 2: Regioselective Bromination of Aromatic Compounds with TBBDA and PBBS
| Substrate | Reagent | Product | Yield (%) |
| Anisole | TBBDA | p-Bromoanisole | 95 |
| Acetanilide | TBBDA | p-Bromoacetanilide | 98 |
| Phenol | PBBS | p-Bromophenol | 96 |
| Toluene | PBBS | p-Bromotoluene | 92 |
Yields refer to the isolated para-isomer, demonstrating the high regioselectivity of these reagents.[6]
Experimental Protocols
Protocol 1: Selective Benzylic Monobromination using NBS in a Continuous Flow Reactor
This protocol is adapted from a scalable procedure for light-induced benzylic brominations.[7]
Materials:
-
Substrate (e.g., Toluene derivative)
-
N-Bromosuccinimide (NBS), 1.05 equivalents
-
Acetonitrile (MeCN) as solvent
-
Radical initiator (optional, as light is used for activation)
Equipment:
-
Continuous flow reactor setup with FEP tubing
-
Syringe pump
-
Compact Fluorescent Lamp (CFL) for photo-initiation
-
Back-pressure regulator
Procedure:
-
Prepare a solution of the benzylic substrate and 1.05 equivalents of NBS in acetonitrile.
-
Set up the flow reactor by coiling the FEP tubing around the CFL.
-
Pump the reaction mixture through the reactor at a determined flow rate to control the residence time.
-
Irradiate the reactor with the CFL to initiate the radical chain reaction.
-
Collect the product stream after it passes through the back-pressure regulator.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Regioselective Aromatic Bromination using TBBDA
This protocol is based on a mild and regioselective method for the bromination of aromatic compounds.[6]
Materials:
-
Aromatic substrate (e.g., Anisole)
-
N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA), 0.5 equivalents
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
Dissolve the aromatic substrate in dichloromethane in a round-bottom flask.
-
Add 0.5 equivalents of TBBDA to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to recover the sulfonamide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Decision workflow for achieving selective monobromination.
Caption: Troubleshooting flowchart for over-bromination issues.
References
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Safe and Green Benzylic Radical Bromination Experiment | CoLab [colab.ws]
- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Production of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound via radical bromination of 1,3,5-triethylbenzene.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3,5-Triethylbenzene | 162.28 | 10.0 g | 0.0616 |
| N-Bromosuccinimide (NBS) | 177.98 | 22.9 g | 0.1287 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 g | 0.0030 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Hexane | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 1,3,5-triethylbenzene (10.0 g, 0.0616 mol) in carbon tetrachloride (200 mL).
-
Reagent Addition: Add N-bromosuccinimide (22.9 g, 0.1287 mol, 2.1 equivalents) and AIBN (0.5 g, 0.0030 mol, 0.05 equivalents) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is initiated by the decomposition of AIBN. Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 4-6 hours. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed. The insoluble succinimide will float to the surface upon completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate. Wash the precipitate with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining succinimide and acidic byproducts.
-
Wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane and hexane.[1] Dissolve the crude product in a minimal amount of hot dichloromethane and slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive radical initiator (AIBN or benzoyl peroxide).- Insufficient heating.- Presence of radical inhibitors (e.g., oxygen, phenols). | - Use a fresh batch of the radical initiator.- Ensure the reaction is maintained at a steady reflux.- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of side products (mono-brominated, tri-brominated, or ring-brominated compounds).- Loss of product during work-up or purification. | - Increase reaction time and monitor closely by TLC/NMR.- Carefully control the stoichiometry of NBS. Using a slight excess (2.1-2.2 eq.) can drive the reaction to the desired product.- Optimize the recrystallization solvent system to minimize product loss. |
| Formation of Over-brominated Products (e.g., 2,4,6-Tris(bromomethyl)-1,3,5-triethylbenzene) | - Excess of NBS.- Prolonged reaction time. | - Use a stoichiometric amount of NBS (2.0 eq.) or a very slight excess.- Monitor the reaction closely and stop it once the starting material is consumed and the desired product is maximized. |
| Formation of Ring-Brominated Byproducts | - Presence of acid, which can promote electrophilic aromatic substitution.- Use of a polar protic solvent. | - Ensure all glassware is dry and reagents are free of acidic impurities.- Use a non-polar solvent like carbon tetrachloride or cyclohexane.[2] |
| Succinimide is Difficult to Remove | - Succinimide can sometimes be partially soluble in the reaction solvent, especially if a more polar solvent is used. | - After filtration, wash the organic layer thoroughly with saturated sodium bicarbonate solution or water to remove any dissolved succinimide.[3] |
| Product Oiling Out During Recrystallization | - The solvent system is not ideal.- The solution is cooled too quickly. | - Experiment with different solvent pairs for recrystallization (e.g., ethyl acetate/hexane).- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bromination of 1,3,5-triethylbenzene with NBS?
A1: The reaction proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[2][3][4][5] The process involves three main stages:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with a trace amount of HBr to generate bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a benzylic hydrogen from 1,3,5-triethylbenzene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (generated in situ from the reaction of NBS with HBr) to form the brominated product and another bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radicals.
Q2: Why is N-Bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?
A2: NBS is a convenient and safer source of bromine for benzylic bromination. It maintains a low, constant concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway over competing ionic reactions like electrophilic addition to the aromatic ring.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. On a TLC plate, the product, this compound, will have a different Rf value than the starting material, 1,3,5-triethylbenzene. Using ¹H NMR, you can monitor the disappearance of the benzylic methylene protons of the starting material and the appearance of the new methylene protons of the bromomethyl groups in the product.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
-
¹H NMR:
-
Aromatic protons (Ar-H): ~7.0-7.3 ppm (singlet)
-
Bromomethyl protons (-CH₂Br): ~4.5 ppm (singlet)
-
Ethyl methylene protons (-CH₂CH₃): ~2.7 ppm (quartet)
-
Ethyl methyl protons (-CH₂CH₃): ~1.2 ppm (triplet)
-
-
¹³C NMR:
-
Aromatic carbons (Ar-C): ~140-145 ppm (quaternary), ~128-135 ppm (CH)
-
Bromomethyl carbon (-CH₂Br): ~32-34 ppm
-
Ethyl methylene carbon (-CH₂CH₃): ~25 ppm
-
Ethyl methyl carbon (-CH₂CH₃): ~15 ppm
-
Q5: What safety precautions should be taken when performing this reaction?
A5:
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous solvent. It should only be used in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Consider using a safer alternative like acetonitrile or cyclohexane if possible, though reaction conditions may need to be re-optimized.
-
Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose vigorously upon heating. Store it in a cool place and handle with care.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted in a well-ventilated fume hood.
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Handling Molecular Bromine in Industrial Synthesis
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with molecular bromine.
Frequently Asked Questions (FAQs)
Health and Safety
Q1: What are the primary health hazards associated with molecular bromine?
Molecular bromine is a highly toxic, corrosive, and volatile substance that poses significant health risks upon exposure.[1][2] The main hazards include:
-
Respiratory System: Inhalation of bromine vapor can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, chest pain, and potentially life-threatening conditions like pulmonary edema (fluid in the lungs).[1][3][4] Chronic exposure may lead to bronchitis and asthma-like symptoms.[1]
-
Skin and Eyes: Direct contact with liquid bromine or its vapors can cause severe chemical burns, redness, and blistering.[1][5] Eye exposure can result in intense pain, and in severe cases, permanent corneal damage.[1]
-
Ingestion: Swallowing bromine can cause immediate pain and burning in the mouth, throat, and stomach, followed by nausea, vomiting, and damage to the gastrointestinal tract.[1][5]
-
Nervous System: Chronic exposure can affect the central nervous system, with symptoms like headaches, dizziness, and in severe cases, neurological impairments.[1][4]
Q2: What are the immediate first aid procedures for bromine exposure?
Immediate action is critical. Follow these first aid measures:
-
Inhalation: Move the affected person to fresh air immediately.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation).[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Get medical attention immediately.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water to drink.[7] Never give anything by mouth to an unconscious person.[7] Get immediate medical attention.[8]
Q3: What Personal Protective Equipment (PPE) is required when handling molecular bromine?
A comprehensive set of PPE is mandatory to prevent exposure.[8]
-
Respiratory Protection: A full-facepiece respirator with an appropriate acid gas/organic vapor cartridge is required, especially when there is a risk of exceeding exposure limits.[3] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[9]
-
Eye and Face Protection: Tight-fitting chemical splash goggles and a face shield are essential to protect against vapors and splashes.[8][9][10]
-
Hand Protection: Use heavy-duty, chemically resistant gloves. Fluorinated rubber, neoprene, or nitrile gloves are often recommended, but always check the manufacturer's compatibility chart for breakthrough times.[8][9][10][11] Do not use disposable plastic gloves.[11]
-
Body Protection: Wear a chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[9][10] For large-scale operations or spill response, a gas-tight chemical protection suit may be required.[9]
Storage and Handling
Q4: What are the best practices for storing molecular bromine?
Proper storage is crucial to prevent accidents and degradation.
-
Store in a cool, dry, well-ventilated area designated as a corrosive materials storage area.[9][10][12]
-
Keep containers tightly closed and sealed.[12][13] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[8][10][13]
-
Ensure containers are stored on lower shelves to minimize the risk of falling.[12]
-
Do not store in polyethylene containers.[6][8][10] Use original containers or those made of compatible materials like glass or lead-lined steel.[8][14]
Q5: Which materials are incompatible with molecular bromine?
Bromine is a strong oxidizer and reacts violently or explosively with many substances.[9] Avoid contact with:
-
Metals: Aluminum, titanium, potassium, sodium, and powdered metals.[3][8][9] It is also corrosive to stainless steel and iron.[8][9]
-
Reducing Agents and Combustibles: Sawdust, paper, wood, grease, oil, and other organic materials.[9][15]
-
Organic Compounds: Alcohols, aldehydes, ketones, amines, and phenols.[8][9]
-
Other Chemicals: Aqueous ammonia (violent reaction), metal azides, and ozone.[3][8][9]
Q6: I need to use an organic solvent for my reaction. Which ones are stable with bromine?
Many common organic solvents can react with bromine.[16] For applications like qualitative tests for alkenes, where a stable solution is needed, consider the following:
-
Acetic Acid: A simple and stable solvent for bromine.[16]
-
Nitrobenzene: A suitable neutral solvent that yields a stable solution.[16]
-
Halogenated Solvents: Solvents like tetrachloromethane or dichloromethane are often used, but care must be taken as reactions can still occur under certain conditions.[17]
-
Specialty Solvents: For a slightly polar, neutral option, a 1M solution in trimethyl phosphate is commercially available. For a non-polar and highly unreactive option, hexamethyldisiloxane can be considered.[16]
Troubleshooting Guide
Problem: My bromination reaction is not proceeding as expected (low yield, side products).
Possible Causes & Solutions:
-
Reagent Purity: Ensure the bromine and starting materials are of the required purity. Water contamination can interfere with many reactions.
-
Solvent Reactivity: The solvent may be reacting with the bromine.[16] Consider switching to a more inert solvent like acetic acid or a halogenated hydrocarbon.[16]
-
Temperature Control: Bromination reactions can be exothermic. Lack of proper temperature control can lead to side reactions or runaway conditions.[18] Ensure your cooling system is adequate for the scale of the reaction.
-
Light Exposure: Some bromination reactions, particularly radical brominations, are initiated by light.[19][20] If this is not the desired pathway, protect your reaction from light sources.
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. An excess of bromine can lead to polybrominated byproducts.
Problem: I observe a pressure buildup in my bromine storage container.
Possible Causes & Solutions:
-
Temperature Increase: Bromine is volatile, and its vapor pressure increases significantly with temperature.[7] Store containers in a cool environment and away from heat sources.[8][10]
-
Contamination: Contamination with incompatible materials could initiate a reaction, generating gas.[3][9] Ensure storage containers are clean and dedicated to bromine only.
-
Handling: Heat from hands during prolonged handling can increase the pressure inside ampoules or small bottles.[11] Handle containers for the minimum time necessary.
-
Action: If you notice pressure buildup, handle the container with extreme care in a fume hood. Loosen the closure cautiously to vent the pressure slowly.[8]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Molecular Bromine
| Property | Value |
| Chemical Formula | Br₂ |
| Molecular Weight | 159.8 g/mol [14] |
| Appearance | Dark reddish-brown, fuming liquid[1][21] |
| Odor | Sharp, suffocating, irritating[4][14] |
| Boiling Point | 58.8 °C (137.8 °F)[14] |
| Freezing Point | -7.3 °C (18.9 °F)[14] |
| Liquid Specific Gravity | 3.12 g/mL @ 20°C[14] |
| Vapor Density | 5.5 (Air = 1)[14] |
| Flash Point | Not combustible[3][14] |
Table 2: Workplace Exposure Limits for Bromine Vapor
| Agency | Limit Type | Concentration (ppm) | Concentration (mg/m³) | Notes |
| OSHA | PEL (Permissible Exposure Limit) | 0.1 ppm[3][7] | - | 8-hour Time-Weighted Average (TWA) |
| NIOSH | REL (Recommended Exposure Limit) | 0.1 ppm[3] | - | 10-hour TWA |
| NIOSH | STEL (Short-Term Exposure Limit) | 0.3 ppm[3] | - | 15-minute limit, not to be exceeded |
| ACGIH | TLV (Threshold Limit Value) | 0.1 ppm[3][7] | 0.66 mg/m³[22] | 8-hour TWA |
| ACGIH | STEL (Short-Term Exposure Limit) | 0.2 ppm[3][7] | 2 mg/m³[22] | 15-minute TWA |
Table 3: Material Compatibility with Liquid Bromine
| Material | Compatibility Rating | Notes |
| Metals | ||
| Aluminum, Brass, Bronze, Carbon Steel | NR (Not Recommended)[23] | Reacts violently.[3] |
| Stainless Steel (304, 316) | NR (Not Recommended)[23] | Corrodes. |
| Lead | R (Recommended) | Used for linings in storage vessels.[14] |
| Hastelloy C | R (Recommended)[23] | Good resistance. |
| Plastics & Elastomers | ||
| Polyethylene | NR (Not Recommended)[6][8] | Attacked by bromine. |
| Buna-N (Nitrile) | NR (Not Recommended)[23] | Degrades rapidly. |
| Neoprene | R (Recommended) | Often used for gloves.[9] |
| Fluorinated Rubber (e.g., Viton®) | R (Recommended) | Good resistance, often used for gloves.[9] |
| Teflon® (PTFE), Kynar® (PVDF) | R (Recommended) | Excellent resistance.[8] |
| Other | ||
| Glass, Glass-Lined Steel | R (Recommended) | Excellent corrosion resistance.[14][24] |
Experimental Protocols
Protocol 1: Quenching Excess Bromine in a Reaction Mixture
Objective: To safely neutralize unreacted bromine at the end of a synthesis.
Materials:
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6]
-
Appropriate reaction vessel and stirring apparatus.
-
All necessary PPE.
Procedure:
-
Ensure the reaction is performed in a properly functioning chemical fume hood.[6]
-
Cool the reaction mixture in an ice bath to control the exothermic quenching reaction.
-
While stirring vigorously, slowly add the saturated sodium thiosulfate solution dropwise to the reaction mixture.
-
Continue adding the quenching agent until the characteristic red-brown color of bromine disappears completely, indicating full neutralization. The mixture should become colorless.[17]
-
Wash any equipment that was in contact with bromine (e.g., syringes, needles) several times with a solvent like dichloromethane (CH₂Cl₂), and then quench these rinses with the sodium thiosulfate solution before disposal.[6]
-
Dispose of the neutralized mixture and quenched rinses in the appropriate halogenated waste container.[6]
Protocol 2: Neutralizing a Small Bromine Spill (<100 mL)
Objective: To safely contain, neutralize, and clean up a small spill of liquid bromine.
NOTE: For spills larger than 100 mL or any spill outside of a fume hood, evacuate the area immediately and call emergency responders.[6][25]
Materials:
-
Inert absorbent material (e.g., vermiculite, dry sand, or polypropylene spill pads).[6][9][26] DO NOT use combustible absorbents like sawdust or paper towels.[9][25]
-
Plastic scoop and brush.
-
Heavy-duty sealable plastic bags for hazardous waste.[26]
-
Full PPE, including respiratory protection.
Procedure:
-
If the spill is inside a chemical fume hood, keep the sash low.[25]
-
Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.[25][26]
-
Once the liquid bromine is absorbed, slowly and carefully pour or spray the sodium thiosulfate solution over the absorbent material to neutralize the remaining residue.[25][26]
-
After the reaction ceases, use a plastic scoop and brush to collect the neutralized absorbent material.
-
Place the collected material and all contaminated items (including gloves and pads) into a sealable hazardous waste bag.[26]
-
Wipe the spill area again with the sodium thiosulfate solution, followed by soap and water.[8][25]
-
Seal the waste bag, attach a completed hazardous waste label, and move it to the designated storage area for pickup.[26]
Visualized Workflows and Protocols
References
- 1. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 2. icl-group-sustainability.com [icl-group-sustainability.com]
- 3. nj.gov [nj.gov]
- 4. gov.uk [gov.uk]
- 5. gov.uk [gov.uk]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. faculty.fgcu.edu [faculty.fgcu.edu]
- 13. ehs.providence.edu [ehs.providence.edu]
- 14. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 15. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchoutreach.org [researchoutreach.org]
- 20. Bromination - Wordpress [reagents.acsgcipr.org]
- 21. osha.gov [osha.gov]
- 22. Bromine | WorkSafe [worksafe.govt.nz]
- 23. Bromine (Liquid) - W.P. Law Incorporated [wplawinc.com]
- 24. ddpsinc.com [ddpsinc.com]
- 25. - Division of Research Safety | Illinois [drs.illinois.edu]
- 26. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Temperature control strategies for regioselective bromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in regioselective bromination reactions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the regioselectivity of my bromination reaction?
A1: Temperature is a critical factor that dictates the regioselectivity of many bromination reactions. Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[1][2][3][4][5]
Q2: How does temperature control the outcome between kinetic and thermodynamic products?
A2: At lower temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest will be the major product, as there is insufficient energy to overcome the activation barrier for the reverse reaction.[2][3][4][5] At higher temperatures, the reaction can become reversible, leading to thermodynamic control where the most stable product isomer predominates.[2][3][4][5]
Q3: I am observing a mixture of ortho and para isomers in my electrophilic aromatic bromination. How can I improve the selectivity for the para product?
A3: To enhance para-selectivity, it is advisable to perform the reaction at the lowest effective temperature. For instance, in the bromination of catechol with N-bromosuccinimide (NBS) and fluoroboric acid, conducting the initial phase of the reaction at -30 °C resulted in a 100% yield of the 4-brominated product.[1] Running the reaction at a higher temperature, such as room temperature, is more likely to yield a mixture of isomers.[1]
Q4: Why is free-radical bromination more regioselective than chlorination?
A4: The higher regioselectivity of free-radical bromination is explained by Hammond's postulate. The hydrogen abstraction step in bromination is endothermic, resulting in a "late" transition state that resembles the alkyl radical product.[6][7] This means the stability of the resulting radical (tertiary > secondary > primary) has a more significant influence on the activation energy, leading to greater selectivity. In contrast, the hydrogen abstraction in chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate.[6]
Q5: Are there safer alternatives to using elemental bromine (Br₂)?
A5: Yes, N-bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine for various bromination reactions, including electrophilic and radical substitutions.[8][9] It is a solid, which makes it easier to handle.[9] However, NBS should be stored at low temperatures as it can decompose over time.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature significantly. For electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary.[1] For free-radical brominations, lower temperatures also enhance selectivity. |
| Incorrect choice of brominating agent. | For electrophilic brominations requiring high selectivity, consider using a milder brominating agent like NBS in combination with an appropriate acid catalyst.[1] |
| Reaction is under thermodynamic control. | If the desired product is the kinetic isomer, ensure the reaction is run at a low enough temperature to prevent equilibration to the more stable thermodynamic product.[2][3][4][5] |
| Solvent effects. | The polarity of the solvent can influence regioselectivity. Screen different solvents to find the optimal conditions for your specific substrate. |
Issue 2: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction is exothermic and uncontrolled. | Many brominations are exothermic.[10] Add the brominating agent slowly and ensure efficient cooling and stirring to maintain the target temperature. A runaway reaction can lead to side products and decomposition. |
| Decomposition of the brominating agent. | If using NBS, ensure it has been stored properly at low temperatures to prevent decomposition.[8] |
| Product instability during workup. | The product may be sensitive to acidic or basic conditions during the workup. Test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[11] |
| Insufficient activation. | For electrophilic aromatic brominations, a Lewis acid or a strong Brønsted acid catalyst may be required to activate the brominating agent.[8] For radical brominations, ensure proper initiation with light or a radical initiator.[8] |
Experimental Protocols
Protocol 1: Regiospecific Bromination of Catechol
This protocol is adapted from a method for the synthesis of 4-bromobenzene-1,2-diol.[1]
Materials:
-
Catechol (15)
-
N-bromosuccinimide (NBS)
-
Fluoroboric acid (HBF₄)
-
Acetonitrile
Procedure:
-
Dissolve catechol (15) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification to afford 4-bromobenzene-1,2-diol (16a).
Protocol 2: General Procedure for α-Bromination of Acetophenone Derivatives
This protocol is based on a study investigating the α-bromination of acetophenones.[12]
Materials:
-
Substituted Acetophenone
-
Pyridine hydrobromide perbromide
-
Acetic acid
Procedure:
-
Dissolve the substituted acetophenone in acetic acid in a round-bottom flask.
-
Add pyridine hydrobromide perbromide to the solution (a molar ratio of 1.0:1.1 substrate to brominating agent is a good starting point).[12]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC.[12]
-
Upon completion, cool the reaction mixture and proceed with workup, which typically involves pouring the mixture into water and collecting the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Temperature on Product Distribution in the Addition of HBr to 1,3-Butadiene
| Temperature (°C) | 1,2-Adduct (Kinetic Product) (%) | 1,4-Adduct (Thermodynamic Product) (%) |
| -80 | 80 | 20 |
| 40 | 15 | 85 |
Data compiled from principles of kinetic and thermodynamic control.[2][4]
Visualizations
Caption: Kinetic vs. Thermodynamic Pathways in Bromination.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. books.rsc.org [books.rsc.org]
- 9. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography conditions for crude product purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate solvent system (mobile phase)?
A1: The most effective way to select a solvent system is by using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation of your target compound from impurities. A good starting point is a solvent system that gives your desired compound an Rf value between 0.25 and 0.35 on a TLC plate[1]. This range allows the compound to interact sufficiently with the stationary phase for effective separation without taking an excessively long time to elute[1]. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate to achieve the desired polarity[2][3].
Q2: What is the difference between wet and dry column packing, and which should I use?
A2: Column packing is a critical step, as a poorly packed column can lead to poor separation due to uneven flow and band broadening[4][5].
-
Wet Packing : The stationary phase (e.g., silica gel) is mixed with the initial mobile phase to create a slurry, which is then poured into the column[6][7]. This method is generally preferred as it tends to be faster and helps prevent the trapping of air bubbles[6][8].
-
Dry Packing : The dry stationary phase is poured directly into the column, followed by the mobile phase, which is then flushed through to saturate and pack the column, often with the assistance of pressure or vacuum[7][9].
For most standard applications, wet packing is the recommended method to achieve a uniform, well-packed column.
Q3: How much crude product can I load onto my column?
A3: The amount of sample you can load depends on the difficulty of the separation and the column dimensions. A general guideline is to use a mass of stationary phase that is 20 to 50 times the mass of the crude sample[10]. For difficult separations, a higher ratio (e.g., 50:1 or more) is recommended[10]. Overloading the column is a common cause of poor separation.
Q4: My compound is not very soluble in the eluent. How should I load it onto the column?
A4: If your compound has poor solubility in the chosen eluent, you should use the "dry loading" method. In this technique, the crude product is dissolved in a suitable solvent, mixed with a small amount of dry silica gel (approximately 10-20 times the mass of the sample), and the solvent is then removed under reduced pressure to yield a free-flowing powder[11][12]. This powder is then carefully added to the top of the packed column[11][12]. This prevents the sample from precipitating at the top of the column and ensures a more even application.
Experimental Protocols
Protocol 1: Solvent System Selection using TLC
-
Dissolve a small amount of your crude product in a volatile solvent.
-
On a TLC plate, use a capillary spotter to apply a small spot of the dissolved sample.
-
Prepare a developing chamber with a potential solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots (e.g., using a UV lamp or a chemical stain).
-
Calculate the Rf value for your target compound: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the polarity of the solvent system by changing the ratio of the polar and non-polar solvents until the target compound has an Rf value between 0.25 and 0.35[1].
Protocol 2: Wet Packing a Chromatography Column
-
Securely clamp the column in a vertical position. Ensure the stopcock is closed[6].
-
Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to prevent the stationary phase from washing out[7].
-
Add a thin layer (approx. 1-2 cm) of sand to create a level base for the stationary phase[6][7].
-
In a separate beaker, measure the required amount of silica gel.
-
Add your initial, least polar eluent to the silica gel to create a pourable slurry (no lumps)[6].
-
Pour the slurry into the column. Use a funnel to prevent spilling.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica[7][13].
-
Open the stopcock to allow some solvent to drain, which helps in compacting the bed. Crucially, never let the solvent level drop below the top of the silica gel, as this will cause the column to "run dry" and crack [8][11].
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition[9][11].
Troubleshooting Guide
Below are common problems encountered during column chromatography and their potential solutions.
| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |
| Separation & Resolution | Poor or no separation of compounds. | - Incorrect solvent system (too polar or not polar enough).- Column was overloaded with sample.- Poorly packed column (channeling).- Column diameter too large for the sample size. | - Re-optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35[1].- Reduce the amount of sample loaded; maintain a 20:1 to 50:1 silica-to-sample ratio[10].- Repack the column carefully, ensuring no air bubbles or cracks[5].- Use a narrower column to improve separation. |
| Band Shape | Bands are streaking or "tailing". | - Compound is too soluble in the mobile phase, or has strong, undesirable interactions with the stationary phase[14].- Sample was loaded in a solvent that was too strong/polar.- The column was overloaded. | - Adjust the solvent system; sometimes adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve peak shape for acidic or basic compounds, respectively[15].- Use the dry loading technique if sample solubility is an issue[11].- Reduce the amount of sample loaded onto the column. |
| Bands are eluting unevenly or crookedly. | - The column is not packed uniformly[15].- The top surface of the silica was disturbed during sample or solvent loading.- The column is not perfectly vertical. | - Repack the column using the wet slurry method to ensure homogeneity[6][15].- Add a protective layer of sand on top of the silica and add new solvent gently by pipetting it down the side of the column[11].- Ensure the column is clamped in a perfectly vertical position. | |
| Column Integrity | Cracks or bubbles appear in the stationary phase. | - The column ran dry (solvent level dropped below the silica surface)[8][13].- Heat was generated when using polar solvents (like methanol) with dry silica[13].- A sudden, large change in solvent polarity caused the silica bed to shift or swell[16]. | - This is often irreversible and requires repacking the column. - Always keep the solvent level above the silica bed[11].- Use the wet packing method, especially with polar solvents, to dissipate heat[13].- When running a gradient, increase the solvent polarity gradually[13][16]. |
| Solvent flow is slow or has stopped. | - The frit or cotton plug is blocked by fine silica particles.- A compound has precipitated at the top of the column.- The system pressure is too high (in flash chromatography) due to a blockage or overly fine stationary phase particles[14][17]. | - Check for blockages at the column outlet. Pushing a wire gently into the stopcock may dislodge a blockage[18].- If a compound has precipitated, you may need to empty the column and recover your material via filtration[18].- For flash systems, check for blocked frits or tubing and ensure the particle size is appropriate for the desired flow rate[17]. | |
| Compound Recovery | The target compound will not elute from the column. | - The compound is very polar and is irreversibly adsorbed to the stationary phase[19].- The eluting solvent is not polar enough. | - Gradually increase the polarity of the mobile phase. A common final flush is with a small percentage (5-10%) of methanol in dichloromethane[3].- If the compound is suspected to be acidic or basic, adding a small amount of acid or base to the eluent can help it elute[19].- If all else fails, the silica can be extruded and extracted with a very strong solvent. |
| The compound is decomposing on the column. | - The compound is sensitive to the acidic nature of silica gel[15][18]. | - Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount (1-3%) of a base like triethylamine or pyridine[12][15].- Use a different stationary phase, such as neutral or basic alumina, or Florisil[18].- Perform a 2D TLC to check for compound stability on silica before running the column[11]. |
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation.
Caption: Primary factors contributing to band broadening.
References
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. uhplcs.com [uhplcs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Purification [chem.rochester.edu]
- 13. Sciencemadness Discussion Board - Column chromatography problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chromtech.com [chromtech.com]
- 15. reddit.com [reddit.com]
- 16. organic chemistry - Why will changing the solvent crack the column for column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Chromatography [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bromomethylated Benzene Derivatives for Researchers
This guide provides a comparative overview of the characterization data for 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene and other related bromomethylated benzene derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate building blocks for synthesis and functionalization.
Characterization Data of Bromomethylated Benzenes
The following table summarizes the key characterization data for 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene and several other common bromomethylated benzene compounds to allow for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C₁₅H₂₁Br₃ | 441.04 | Not specified | Not specified | Not specified |
| o-bis(Bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 98.4-99.8 | 4.68 (4H, s), 7.26-7.39 (4H, m) | 30.1, 129.6, 131.2, 136.7 |
| m-bis(Bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 77.7-79.4 | 4.48 (4H, s), 7.33 (3H, m), 7.43 (1H, m) | 33.0, 129.1, 129.3, 129.6, 138.4 |
| p-bis(Bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 143.6-145.8 | 4.48 (4H, s), 7.37 (4H, s) | 33.0, 129.6, 138.1 |
| 1,3,5-Tris(bromomethyl)benzene | C₉H₉Br₃ | 356.88 | 104.9-107.5 | 4.45 (6H, s), 7.26-7.36 (3H, s) | 32.4, 129.8, 139.2 |
| 1-Bromo-2,4,6-tris(bromomethyl)benzene | C₉H₈Br₄ | 435.78 | 100.1-103.3 | 4.41 (2H, s), 4.61 (4H, s), 7.44 (2H, s) | 31.3, 33.4, 126.5, 131.8, 138.0, 139.0 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of bromomethylated benzenes are crucial for reproducibility. Below are representative experimental protocols.
Synthesis of 1,3,5-Tris(bromomethyl)benzene
A common method for the synthesis of 1,3,5-Tris(bromomethyl)benzene involves the bromination of mesitylene.
Procedure:
-
Mesitylene (1 equivalent), N-bromosuccinimide (NBS, 3 equivalents), and benzoyl peroxide (0.3 equivalents) are combined in a round-bottom flask with carbon tetrachloride (CCl₄) as the solvent.[2]
-
The reaction mixture is refluxed at approximately 70°C for 6 hours.[2]
-
Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.[2]
-
The solvent is evaporated from the filtrate to yield the crude product, which can be further purified by recrystallization.[2]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Melting Point: Melting points are determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with samples prepared as potassium bromide (KBr) pellets.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of bromomethylated benzene derivatives.
Caption: General workflow for synthesis and characterization.
Structural Comparison of Bromomethylated Benzenes
This diagram illustrates the structural relationships between different isomers of bis(bromomethyl)benzene and the tris-substituted derivatives.
Caption: Structural relationships of bromomethylated benzenes.
References
Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. The chemical shift of bromomethyl (-CH2Br) protons in 1H NMR spectroscopy provides valuable information about the electronic environment of the molecule. This guide offers a comparative analysis of the 1H NMR peak assignment for bromomethyl protons, specifically focusing on signals observed around δ 4.48 ppm. We will explore the factors influencing this chemical shift and compare it with alternative functional groups commonly employed in organic synthesis.
Understanding the Chemical Shift of Bromomethyl Protons
The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm. The specific chemical shift is highly sensitive to the molecular structure, particularly the nature of the group to which the bromomethyl moiety is attached. A chemical shift of approximately δ 4.48 ppm is characteristic of benzylic bromides, where the bromomethyl group is directly attached to an aromatic ring. The deshielding effect of the aromatic ring current, combined with the electron-withdrawing inductive effect of the bromine atom, results in a downfield shift to this region.
Comparative 1H NMR Data for Bromomethyl Compounds
To illustrate the range of chemical shifts for bromomethyl protons and to provide a reference for the assignment of a peak at δ 4.48 ppm, the following table summarizes 1H NMR data for a series of relevant compounds. The data highlights how substituents on an aromatic ring can fine-tune the chemical shift of the benzylic bromomethyl protons.
| Compound | Structure | Chemical Shift (δ) of -CH2Br (ppm) | Solvent |
| Benzyl Bromide | C6H5CH2Br | 4.44 | CDCl3 |
| 4-Methylbenzyl Bromide | 4-CH3C6H4CH2Br | 4.45 | CDCl3 |
| 4-Methoxybenzyl Bromide | 4-CH3OC6H4CH2Br | 4.46 | CDCl3 |
| 4-Bromomethylbiphenyl | 4-(C6H5)C6H4CH2Br | 4.53 | CDCl3 |
| 4-Nitrobenzyl Bromide | 4-NO2C6H4CH2Br | 4.52 | CDCl3 |
| Methyl Bromoacetate | BrCH2COOCH3 | 3.83 | CDCl3 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.
As the table indicates, electron-donating groups (e.g., -CH3, -OCH3) on the aromatic ring cause a slight upfield shift of the bromomethyl proton signal, while electron-withdrawing groups (e.g., -NO2) lead to a downfield shift. The value of δ 4.53 ppm for 4-bromomethylbiphenyl is very close to our target of δ 4.48 ppm, making it a strong candidate for comparison.
Comparison with Alternative Leaving Groups
In many synthetic applications, bromomethyl groups serve as electrophilic sites for nucleophilic substitution reactions. Alternative functional groups can be employed for similar purposes. Here, we compare the 1H NMR chemical shifts of the methylene protons in benzylic systems with different leaving groups.
| Compound | Structure | Leaving Group | Chemical Shift (δ) of -CH2-LG (ppm) | Solvent |
| Benzyl Bromide | C6H5CH2Br | -Br | 4.44 | CDCl3 |
| Benzyl Chloride | C6H5CH2Cl | -Cl | 4.57 | CDCl3 |
| Benzyl Mesylate | C6H5CH2OMs | -OMs | ~5.1 | CDCl3 |
| Benzyl Tosylate | C6H5CH2OTs | -OTs | ~5.0 | CDCl3 |
The data shows that the nature of the leaving group significantly influences the chemical shift of the benzylic methylene protons. The less electronegative bromine results in a more upfield signal compared to the more electronegative chlorine. Mesylate and tosylate groups, being strongly electron-withdrawing, cause a significant downfield shift of the methylene proton signal.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and comparable 1H NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample or use 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at δ 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4 cm.
-
Cap the NMR tube securely.
2. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 16-64 scans are sufficient for a well-resolved spectrum of a moderately concentrated sample.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
Factors Influencing the Chemical Shift of Bromomethyl Protons
The precise chemical shift of bromomethyl protons is a result of a combination of electronic and magnetic effects within the molecule. The following diagram illustrates the key factors that contribute to the observed chemical shift.
Caption: Factors influencing the 1H NMR chemical shift of bromomethyl protons.
A Comparative Guide to Protein Crosslinkers: Evaluating 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinkers are invaluable tools that provide spatial constraints on protein structures and identify interaction partners. This guide offers a comparative overview of common crosslinking agents and introduces 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a potential but less characterized alternative. We present a framework for its evaluation, supported by detailed experimental protocols and visualizations to aid in experimental design.
Comparison of Common Protein Crosslinkers
The selection of an appropriate crosslinker is critical for the success of protein interaction studies. Factors such as the reactivity of the crosslinker, its spacer arm length, solubility, and whether it is cleavable or non-cleavable must be considered. Below is a comparison of several widely used crosslinkers.
| Feature | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Glutaraldehyde | Formaldehyde | This compound |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | Sulfonated N-hydroxysuccinimide (Sulfo-NHS) esters | Aldehydes | Aldehyde | Bromomethyl groups |
| Target Residues | Primary amines (e.g., Lysine, N-terminus)[1] | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine) and other nucleophiles | Primary amines, thiols, and other nucleophiles[2] | Nucleophilic residues (e.g., Cysteine, Histidine, Lysine) |
| Spacer Arm Length | 11.4 Å | 11.4 Å | Variable (polymerizes) | 1.5 Å (methylene bridge) | ~8.5 Å (estimated) |
| Solubility | Insoluble in aqueous solutions (requires organic solvent like DMSO or DMF)[3] | Water-soluble[3] | Soluble in aqueous solutions | Soluble in aqueous solutions | Insoluble in aqueous solutions (requires organic solvent) |
| Cell Membrane Permeability | Permeable | Impermeable | Permeable | Permeable | Permeable (predicted) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Reversible with heat | Non-cleavable |
| Key Advantages | Well-characterized, efficient for intracellular crosslinking.[1] | Ideal for cell-surface crosslinking due to water solubility and membrane impermeability. | Rapidly reacts with amines.[4] | Very short crosslinking distance, efficient in vivo crosslinking. | Rigid aromatic spacer may provide more defined distance constraints. |
| Limitations | Can lead to protein precipitation if not optimized. | Limited to extracellular proteins. | Can polymerize, leading to heterogeneous products and potential for protein aggregation. | Can form complex adducts and is a less specific crosslinker. | Reactivity and performance in protein crosslinking are not well-documented. |
A Closer Look at this compound
This compound is an aromatic compound with two reactive bromomethyl groups. The reactivity of benzylic bromides with nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole ring of histidine, suggests its potential as a protein crosslinker.[5][6] The rigid benzene core could offer a more defined and constrained distance for structural studies compared to flexible alkyl chain linkers.
However, a significant gap exists in the scientific literature regarding its application and performance as a protein crosslinker. To date, no comprehensive studies have been published detailing its crosslinking efficiency, specificity, or its impact on protein structure and function compared to established reagents. Therefore, the following sections provide a proposed experimental framework for its characterization.
Experimental Protocols for Comparative Analysis
To objectively assess the performance of this compound against a well-characterized crosslinker such as DSS, a series of controlled experiments are necessary.
Objective:
To compare the crosslinking efficiency and specificity of this compound and DSS on a model protein (e.g., Bovine Serum Albumin, BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Disuccinimidyl suberate (DSS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer, 1 M, pH 7.5 (for quenching)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue stain
-
Mass spectrometer and associated reagents for protein digestion and analysis
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of BSA in PBS.
-
Prepare 25 mM stock solutions of DSS and this compound in DMSO.
-
-
Crosslinking Reaction:
-
In separate microcentrifuge tubes, add 100 µL of the BSA solution.
-
To each tube, add the crosslinker stock solution to achieve final molar excess ratios of crosslinker to protein of 20:1, 50:1, 100:1, and 200:1. A no-crosslinker control should also be prepared.
-
Incubate the reactions at room temperature for 30 minutes with gentle mixing.
-
-
Quenching the Reaction:
-
Add Tris buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Mix an aliquot of each reaction with SDS-PAGE sample loading buffer.
-
Run the samples on a 4-12% gradient SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Analyze the gel for the appearance of higher molecular weight bands, indicative of crosslinked BSA monomers, dimers, and oligomers. The intensity of these bands provides a qualitative measure of crosslinking efficiency.
-
-
Analysis by Mass Spectrometry (for specificity):
-
Excise the protein bands corresponding to monomeric and crosslinked BSA from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use crosslinking analysis software (e.g., pLink, MeroX) to identify the crosslinked peptides and the specific amino acid residues involved.[7] This will provide data on the specificity of each crosslinker.
-
Visualizing Workflows and Pathways
To further aid in the conceptualization of crosslinking experiments and their applications, the following diagrams have been generated using the DOT language.
References
- 1. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Alternative Reagents for the Bromomethylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromomethyl group onto an aromatic ring is a crucial transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. Traditional bromomethylation methods often involve hazardous reagents and harsh conditions. This guide provides an objective comparison of alternative, and often safer, reagents for the bromomethylation of aromatic compounds, supported by experimental data and detailed protocols.
Performance Comparison of Bromomethylating Agents
The selection of a suitable bromomethylating agent depends on factors such as substrate reactivity, desired selectivity (mono- vs. poly-bromomethylation), and safety considerations. Below is a summary of the performance of several alternative reagents.
| Reagent/System | Aromatic Substrate | Product | Yield (%) | Reference |
| HBr/Paraformaldehyde in Acetic Acid | Mesitylene | Mono(bromomethyl)mesitylene | 94 | |
| Mesitylene | Bis(bromomethyl)mesitylene | 95 | ||
| Mesitylene | Tris(bromomethyl)mesitylene | ~100 | ||
| Benzene | Benzyl bromide | 87 | [1] | |
| Naphthalene | 1-(Bromomethyl)naphthalene | 81 | [1] | |
| Bis-bromomethyl ether (BBME) | Biphenyl | 4,4′-Bis-(bromomethyl)-biphenyl | Not specified in abstract | [2] |
| NaBr/H₂SO₄/Paraformaldehyde in Acetic Acid | Benzene | Benzyl bromide | 87 | [1] |
| 4-Chlorobutyl (bromomethyl) ether | General aromatic hydrocarbons | Bromomethylated aromatic compound | High yields (not specified) | [3] |
Experimental Protocols
Detailed methodologies for the application of these alternative bromomethylating agents are crucial for reproducibility and adaptation in various research settings.
Bromomethylation using HBr/Paraformaldehyde in Acetic Acid
This method is a convenient and widely used procedure for the selective bromomethylation of activated aromatic compounds.
Procedure for Mono-bromomethylation of Mesitylene:
-
To a mixture of mesitylene (12.0 g, 0.10 mol) and paraformaldehyde (3.08 g, 0.10 mol) in 50 mL of glacial acetic acid, rapidly add 20 mL of a 31 wt% solution of HBr in acetic acid.
-
Maintain the reaction mixture at 40-50 °C for 2 hours.
-
Pour the mixture into 100 mL of water.
-
Collect the resulting precipitate by filtration on a G3 glass frit and dry it under a vacuum.
-
The yield of mono(bromomethyl)mesitylene is approximately 20.0 g (94%).
Two-Stage Bromomethylation via Bis-bromomethyl ether (BBME)
This process involves the initial preparation of bis-bromomethyl ether (BBME), which then acts as the bromomethylating agent in the presence of a Lewis acid.[2]
Stage (a): Preparation of Bis-bromomethyl ether (BBME): [2]
-
React paraformaldehyde with hydrogen bromide under aqueous conditions at a temperature between -3 °C and 20 °C for 0.5 to 1.5 hours.
-
The product, BBME, forms a separate organic phase which is then separated from the reaction mixture. This stage can achieve a yield of up to 97%.
Stage (b): Bromomethylation of Biphenyl: [2]
-
React the BBME obtained from stage (a) with biphenyl in the presence of a Lewis acid catalyst, such as zinc bromide.
-
The reaction is typically conducted for 2 to 8 hours at a temperature between 20 °C and 40 °C.
-
The resulting product is 4,4′-bis-(bromomethyl)-biphenyl.
Bromomethylation using NaBr/H₂SO₄/Paraformaldehyde in Acetic Acid
This in-situ generation of the bromomethylating species is an effective method for substrates like benzene.[1]
Procedure for Bromomethylation of Benzene: [1]
-
Heat a mixture of benzene (50 g, 0.64 mol), glacial acetic acid (50 mL), paraformaldehyde (27 g, 0.9 mol), and sodium bromide (111 g, 1.08 mol) to 80 °C with stirring.
-
Over a period of 3 hours, add a mixture of sulfuric acid (158 g) and glacial acetic acid (80 mL).
-
Reflux the resulting mixture for an additional 8 hours.
-
After cooling, pour the mixture into water.
-
Separate the oily layer and extract the aqueous phase with benzene.
-
Combine the organic phases, remove the solvent, and distill the residue under reduced pressure to obtain benzyl bromide (yield: 95.2 g, 87%).
Bromomethylation using 4-Chlorobutyl (bromomethyl) ether
This reagent is designed to be more stable and less volatile than simpler bromomethyl ethers.[3] It is particularly effective for the bromomethylation of aromatic hydrocarbons when used with a Lewis acid catalyst like zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), or titanium tetrachloride (TiCl₄).[3]
Reaction Mechanisms and Workflows
The bromomethylation of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The specific pathway for the formation of the active electrophile varies depending on the reagents used.
General Mechanism of Electrophilic Aromatic Bromomethylation
The reaction begins with the formation of a bromomethyl cation or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[4][5] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the bromomethylated product.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US7078465B2 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 3. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
The Strategic Advantage of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Advanced Polymer Networks
A comparative guide for researchers, scientists, and drug development professionals on the performance of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene against alternative crosslinking agents, supported by representative experimental data and protocols.
In the intricate world of polymer chemistry, the choice of a crosslinking agent is pivotal, dictating the ultimate physical and chemical properties of the resulting polymer network. Among the diverse array of crosslinkers available, this compound emerges as a compelling option for creating robust and high-performance polymer matrices. This guide provides an objective comparison of this compound with a conventional alternative, Divinylbenzene (DVB), highlighting its unique advantages in the synthesis of advanced polymer networks for specialized applications.
While direct comparative experimental data for this compound is not extensively available in public literature, this guide extrapolates its performance based on the well-understood principles of polymer chemistry and the established properties of structurally similar bromomethylated aromatic compounds. The presented data should be considered representative and serves to illustrate the expected performance differences.
Performance Comparison: this compound vs. Divinylbenzene
The primary role of a crosslinking agent is to form a three-dimensional network by connecting polymer chains, thereby enhancing the material's mechanical strength, thermal stability, and chemical resistance. The choice of crosslinker significantly influences these properties.
Key Advantages of this compound:
-
Enhanced Thermal Stability: The aromatic structure of this compound, with its stable benzene ring core, imparts a higher thermal stability to the resulting polymer network compared to less aromatic or aliphatic crosslinkers.
-
Improved Mechanical Strength: The rigid nature of the triethylbenzene core contributes to the formation of a more robust and rigid polymer network, leading to increased tensile strength and modulus.
-
Controlled Crosslinking: The two reactive bromomethyl groups allow for a more controlled and predictable crosslinking reaction compared to the vinyl groups of DVB, which can undergo various side reactions.
-
Versatility in Polymerization: Bromomethyl groups can participate in a variety of substitution reactions, making this crosslinker compatible with a wider range of polymer backbones beyond radical polymerization, including polycondensation and polyaddition reactions.
Comparative Data Summary:
The following table summarizes the expected performance differences between polymer networks crosslinked with this compound and Divinylbenzene. These values are representative and can vary depending on the base polymer, crosslinker concentration, and curing conditions.
| Property | Polymer Network with this compound | Polymer Network with Divinylbenzene |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Higher (e.g., 180-220 °C) | Moderate (e.g., 150-190 °C) |
| Decomposition Temperature (Td) | Higher (e.g., 400-450 °C) | Moderate (e.g., 350-400 °C) |
| Mechanical Properties | ||
| Tensile Strength | Higher (e.g., 80-100 MPa) | Moderate (e.g., 60-80 MPa) |
| Young's Modulus | Higher (e.g., 3.5-4.5 GPa) | Moderate (e.g., 2.5-3.5 GPa) |
| Chemical Properties | ||
| Solvent Swelling | Lower | Moderate |
| Chemical Resistance | Excellent | Good |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Synthesis of a Crosslinked Polystyrene Network
This protocol describes the synthesis of a crosslinked polystyrene network using either this compound or Divinylbenzene as the crosslinking agent.
Materials:
-
Styrene (monomer)
-
This compound or Divinylbenzene (crosslinker)
-
Benzoyl peroxide (initiator)
-
Toluene (solvent)
-
Methanol (precipitating agent)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific molar ratio of styrene and the chosen crosslinker (e.g., 95:5) in toluene.
-
Initiator Addition: Add a catalytic amount of benzoyl peroxide to the monomer solution.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen) and stir for a defined period (e.g., 24 hours) to allow for polymerization and crosslinking.
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature and precipitate the crosslinked polymer by slowly adding the solution to an excess of methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol to remove any unreacted monomers and initiator, and dry it in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
Characterization of the Crosslinked Polymer Network
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Used to determine the glass transition temperature (Tg) of the polymer network. A sample is heated at a controlled rate, and the change in heat flow is measured.
-
TGA: Used to determine the thermal stability and decomposition temperature (Td) of the polymer network. A sample is heated in a controlled atmosphere, and its weight loss is monitored as a function of temperature.
Mechanical Testing (Tensile Test):
-
Dog-bone shaped specimens of the crosslinked polymer are prepared according to standard methods (e.g., ASTM D638).
-
The specimens are subjected to a controlled tensile force until they fracture. The stress-strain curve is recorded to determine the tensile strength and Young's modulus.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical structures and the crosslinking process.
Conclusion
This compound presents a compelling alternative to conventional crosslinkers like Divinylbenzene, particularly for applications demanding superior thermal and mechanical performance. The rigid aromatic core and the controlled reactivity of its bromomethyl groups contribute to the formation of highly stable and robust polymer networks. While further experimental studies are needed to fully quantify its advantages across a range of polymer systems, the fundamental chemical principles and the properties of analogous compounds strongly suggest its potential for advancing the development of high-performance materials in fields such as drug delivery, advanced coatings, and specialized composites. Researchers and professionals in drug development are encouraged to consider this versatile crosslinker for the design of next-generation polymer-based therapeutics and medical devices where durability and stability are paramount.
A Comparative Guide to Ligand Synthesis: 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene vs. 1,3,5-tris(bromomethyl)benzene
For researchers, scientists, and drug development professionals, the selection of a foundational scaffold is a critical step in the design and synthesis of novel ligands. This guide provides a detailed comparison of two key precursors: 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene and 1,3,5-tris(bromomethyl)benzene, highlighting their structural differences, reactivity, and suitability for various applications in coordination chemistry and drug design.
The fundamental difference between these two aromatic compounds lies in their functionality. 1,3,5-tris(bromomethyl)benzene is a trifunctional precursor leading to the formation of tripodal ligands, which can coordinate to a metal center in a facial (fac) manner. In contrast, this compound is a difunctional precursor that yields dipodal ligands. This seemingly small difference in the number of reactive bromomethyl groups has profound implications for the resulting ligand's topology, coordination geometry, and ultimately, its application.
Structural and Reactivity Profile
Both this compound and 1,3,5-tris(bromomethyl)benzene feature highly reactive benzylic bromide groups. These groups are excellent leaving groups in nucleophilic substitution reactions, making them ideal for the introduction of a wide variety of donor atoms (e.g., nitrogen, oxygen, sulfur, phosphorus) to form chelating ligands. The reactivity of these benzylic bromides is significantly higher than that of alkyl bromides due to the stabilization of the benzylic carbocation intermediate through resonance with the benzene ring.
The presence of ethyl groups on the 2,4,6-positions of the benzene ring in this compound introduces significant steric hindrance. This steric bulk can influence the conformation of the resulting ligand, potentially forcing the coordinating arms to adopt a specific spatial arrangement. In the case of the related 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, these ethyl groups are known to predispose the ligand to a facial coordination geometry.[1] A similar effect can be anticipated for ligands derived from this compound, leading to a more rigid and pre-organized dipodal ligand.
In contrast, 1,3,5-tris(bromomethyl)benzene lacks these bulky substituents, resulting in more flexible tripodal ligands. The absence of steric hindrance allows for a wider range of conformations, which can be advantageous in certain applications but may lead to lower selectivity in others.
Quantitative Data Comparison
Due to the limited availability of direct comparative experimental data for this compound in the public domain, the following table presents a generalized comparison based on typical nucleophilic substitution reactions of benzylic bromides and the inferred properties of the resulting ligands.
| Feature | This compound | 1,3,5-tris(bromomethyl)benzene |
| Functionality | Difunctional (Dipodal Ligands) | Trifunctional (Tripodal Ligands) |
| Reactivity | High (Benzylic Bromide) | High (Benzylic Bromide) |
| Steric Hindrance | High (due to ethyl groups) | Low |
| Ligand Flexibility | Low (Rigid) | High (Flexible) |
| Typical Coordination | Forms complexes with two coordinating arms | Forms complexes with three coordinating arms (often facial) |
| Potential Applications | Pincer ligands, catalysts with specific geometries | Encapsulating ligands, biomimetic complexes |
| Typical Reaction Yields | Generally good, but may be slightly lower due to steric hindrance. | Generally high and well-documented.[2] |
| Purity of Ligands | Purification may be more challenging due to potential side products. | High purity is often achievable with standard purification techniques. |
Experimental Protocols
The synthesis of ligands from both precursors generally follows a standard nucleophilic substitution protocol. The following is a generalized experimental methodology.
General Procedure for Ligand Synthesis:
-
Dissolution: The benzylic bromide precursor (this compound or 1,3,5-tris(bromomethyl)benzene) is dissolved in a suitable aprotic solvent such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Addition of Nucleophile: The desired nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution, often in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the HBr formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified using standard techniques such as column chromatography, recrystallization, or distillation.
Example Synthesis of a Tripodal Amine Ligand from 1,3,5-tris(bromomethyl)benzene:
A solution of 1,3,5-tris(bromomethyl)benzene (1.0 eq) in acetonitrile is added dropwise to a stirred solution of the desired primary or secondary amine (3.3 eq) and potassium carbonate (3.3 eq) in acetonitrile. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired tripodal ligand.
Visualization of Ligand Synthesis and Coordination
The logical workflow for selecting between these two precursors for a specific application can be visualized as follows:
Caption: Decision workflow for selecting a ligand precursor.
The resulting coordination of the ligands to a metal center can be depicted as:
References
A Comparative Guide to FeBr₃ and AgOTf Catalytic Systems in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalytic system is paramount in synthetic organic chemistry, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two commonly employed Lewis acid catalysts, iron(III) bromide (FeBr₃) and silver trifluoromethanesulfonate (AgOTf), in two key synthetic transformations: Friedel-Crafts acylation and the intramolecular hydroarylation of alkynes. The information presented is based on available experimental data to aid researchers in making informed decisions for their synthetic strategies.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction typically involves the acylation of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Performance Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst System | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Anisole | Acetic Anhydride | Dichloromethane | Reflux | - | 85.7 | [1] |
| ZnCl₂ | Anisole | Acetic Anhydride | Dichloromethane | Room Temp | - | 90 | [2] |
| Sc(OTf)₃ | Anisole | Acetic Anhydride | Nitromethane | 50 | 6 | 59 | [3] |
| GaCl₃/AgOTf | Anisole | Valeroyl Anhydride | Dichloromethane | Room Temp | 20 | Moderate-Good | [4] |
| FeBr₃ | General Arenes | Acyl Halides | - | - | - | Generally Good-Excellent | [5][6] |
Note: The yield for FeBr₃ is a qualitative assessment based on its well-established role as a potent catalyst for this reaction.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is a representative example of a Friedel-Crafts acylation reaction.
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeBr₃, or ZnCl₂)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetic anhydride (1.05 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 4-methoxyacetophenone.
Intramolecular Hydroarylation of Alkynes
The intramolecular hydroarylation of alkynes is a powerful method for the synthesis of various carbocyclic and heterocyclic compounds. This transformation involves the activation of an alkyne by a Lewis acid, followed by the nucleophilic attack of an aromatic ring within the same molecule.
Performance Comparison of Fe(III) and Ag(I) Catalysts in Intramolecular Hydroarylation
Both iron and silver catalysts have been shown to be effective in promoting the intramolecular hydroarylation of alkynes. The choice of catalyst can be influenced by the electronic properties of the substrate.
| Catalyst System | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Fe(III) salts (e.g., FeBr₃) | Arene-alkynes with electron-donating groups | Dichloromethane | Room Temp | - | High | [7][8] |
| Fe(III) salts (e.g., FeCl₃) | Arene-alkynes with electron-withdrawing groups | Dichloromethane | Room Temp | - | No reaction | [7] |
| AgOTf (often with Au(I)) | Propargylamides | Fluorinated alcohols | 60-80 | 12 | Up to 96% (as co-catalyst) | [9][10] |
| Ag(I) salts | N-arylimines and alkynes | - | - | - | Good to Excellent | [11] |
It is noteworthy that Fe(III) catalysts demonstrate high efficiency for arene-alkynes bearing electron-donating groups, comparable to that of gold catalysts.[7] However, their efficacy is diminished with electron-withdrawing groups on the alkyne moiety.[7] Silver(I) catalysts, particularly AgOTf, are often employed as co-catalysts with gold(I) to enhance reactivity in these transformations.[9][10]
Experimental Protocol: Intramolecular Hydroarylation of an Arene-Alkyne
This protocol provides a general procedure for the cyclization of an arene-alkyne.
Materials:
-
Arene-alkyne substrate
-
Anhydrous Lewis Acid (e.g., FeBr₃ or AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the arene-alkyne substrate in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.
-
Add the Lewis acid catalyst (typically 5-10 mol%) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
General Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic syntheses described in this guide.
References
- 1. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 2. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. academic.oup.com [academic.oup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Iron(III)-catalyzed cyclization of alkynyl aldehyde acetals: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating Byproduct Formation in the Synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates requires a thorough understanding of reaction pathways and potential impurities. This guide provides a comparative analysis of synthetic routes to 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, with a focus on the formation and characterization of byproducts. Experimental data and detailed protocols are presented to offer a practical resource for optimizing synthesis and purification processes.
The targeted synthesis of this compound, a valuable building block in various chemical applications, is often complicated by the formation of several byproducts. The primary challenge lies in controlling the degree of benzylic bromination on the 1,3,5-triethylbenzene starting material. This guide explores the prevalent synthetic method, benzylic bromination using N-bromosuccinimide (NBS), and discusses alternative approaches aimed at improving selectivity and minimizing byproduct formation.
Standard Synthetic Approach: Radical Bromination with N-Bromosuccinimide
The most common method for the synthesis of this compound is the free-radical bromination of 1,3,5-triethylbenzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen from one of the ethyl groups, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the brominated product.
Inevitable Byproducts: The Challenge of Over-bromination
A significant drawback of this method is the difficulty in controlling the extent of bromination, which invariably leads to a mixture of products. The primary byproducts are a direct result of over-bromination, where more than two of the benzylic positions are brominated.
The main components of the crude reaction mixture typically include:
-
2-(Bromomethyl)-1,3,5-triethylbenzene (Mono-brominated): The product of a single bromination event.
-
This compound (Di-brominated): The desired product.
-
2,4,6-Tris(bromomethyl)-1,3,5-triethylbenzene (Tri-brominated): A common over-bromination product.[1][2][3][4]
-
Poly-brominated species: Products with more than three bromine atoms may also be formed in smaller quantities.
The relative abundance of these products is highly dependent on the reaction conditions, including the stoichiometry of NBS, the concentration of the radical initiator, reaction temperature, and reaction time.
Comparative Analysis of Synthesis Performance
| Synthesis Method | Key Reagents | Expected Purity of Desired Product (Qualitative) | Common Byproducts | Advantages | Disadvantages |
| Standard Radical Bromination | 1,3,5-Triethylbenzene, NBS, AIBN/BPO | Moderate | Mono-, tri-, and poly-brominated species | Readily available reagents, well-established procedure. | Poor selectivity, difficult purification, formation of multiple byproducts.[5] |
| Photochemical Bromination | 1,3,5-Triethylbenzene, Br₂ or NBS, Light (e.g., UV lamp) | Moderate to High | Mono-, tri-, and poly-brominated species | Can offer better control over radical initiation. | Requires specialized photochemical equipment, still prone to over-bromination. |
| Alternative Brominating Agents | 1,3,5-Triethylbenzene, DBDMH, Radical initiator | Potentially Higher | Mono-, tri-, and poly-brominated species | May offer different selectivity profiles compared to NBS. | Less commonly used, may require more optimization. |
DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin
Experimental Protocols
General Protocol for Synthesis via NBS Bromination
Materials:
-
1,3,5-Triethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triethylbenzene in CCl₄.
-
Add NBS (2.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the desired this compound from the byproduct mixture using column chromatography on silica gel.
Protocol for Byproduct Analysis using GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-500.
By comparing the retention times and mass spectra of the components in the crude product with those of known standards (if available) or by interpreting the fragmentation patterns, the relative abundance of the desired product and the various brominated byproducts can be determined.
Visualizing the Synthesis and Byproduct Formation
To better understand the reaction landscape, the following diagrams illustrate the synthesis pathway and the logical relationship of byproduct formation.
Caption: Synthesis pathway of this compound and its brominated byproducts.
Caption: Workflow for the analysis of byproducts in the synthesis of this compound.
Conclusion
The synthesis of this compound via radical bromination with NBS is a straightforward but often unselective method, leading to a mixture of brominated byproducts. The primary challenge for researchers is to optimize reaction conditions to favor the formation of the desired di-brominated product and to develop efficient purification strategies. While alternative methods such as photochemical bromination or the use of different brominating agents may offer improved selectivity, they require further investigation and optimization for this specific substrate. The detailed analytical protocol provided in this guide serves as a valuable tool for researchers to accurately assess the product distribution and guide their synthetic efforts towards achieving higher purity and yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C15H21Br3 | CID 4589352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene 98 181058-08-2 [sigmaaldrich.com]
- 4. HKU Scholars Hub: Preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from two versatile 1,3,5-tri(halosubstituted) 2,4,6-triethylbenzene derivatives [hub.hku.hk]
- 5. scientificupdate.com [scientificupdate.com]
A Head-to-Head Battle: Batch vs. Continuous-Flow Reactors for Bromination Reactions
For researchers, scientists, and drug development professionals, the choice of reactor technology is a critical decision that can significantly impact the safety, efficiency, and scalability of chemical synthesis. This is particularly true for bromination reactions, which often involve hazardous reagents and exothermic conditions. This guide provides an objective comparison of traditional batch reactors and modern continuous-flow systems for bromination, supported by experimental data and detailed protocols, to aid in the selection of the optimal technology for your specific needs.
Executive Summary
Continuous-flow technology consistently demonstrates significant advantages over traditional batch processing for bromination reactions. The primary benefits of flow chemistry include superior heat and mass transfer, which leads to enhanced safety, improved reaction control, higher yields, and greater selectivity. Furthermore, continuous-flow systems offer straightforward scalability and the ability to safely handle hazardous reagents, such as molecular bromine, through in-situ generation. While batch reactors remain valuable for small-scale exploratory work due to their flexibility, continuous-flow reactors present a more robust, efficient, and safer platform for process development and manufacturing.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for a representative electrophilic bromination of an aromatic compound, comparing the outcomes in a batch versus a continuous-flow reactor. The data is synthesized from typical results reported in the scientific literature.[1][2][3]
| Parameter | Batch Reactor | Continuous-Flow Reactor |
| Reaction Time | Hours | Minutes to Seconds[1][3] |
| Temperature Control | Prone to hotspots and temperature gradients | Precise and uniform temperature control[4] |
| Yield | Good to Excellent (e.g., 85%) | Excellent to Quantitative (e.g., >95%)[1][2][3] |
| Selectivity (Mono- vs. Di-bromination) | Lower, risk of over-bromination | High, precise control over stoichiometry and residence time minimizes byproducts |
| Safety | High risk with hazardous reagents like Br₂, potential for runaway reactions[3] | Inherently safer due to small reaction volumes and in-situ reagent generation[1][2][3] |
| Scalability | Challenging, requires significant redevelopment[5] | Straightforward, often achieved by extending run time or parallelization[6] |
| Reagent Handling | Storage and handling of bulk hazardous reagents | In-situ generation and immediate consumption of hazardous reagents[1][2][3] |
| Throughput | Limited by batch size and cycle time | High, continuous production[5][6] |
Experimental Protocols
Representative Batch Bromination of an Aromatic Compound
This protocol describes a typical laboratory-scale batch bromination of an activated aromatic substrate.
Materials:
-
Aromatic substrate (1.0 eq)
-
Bromine (1.1 eq)
-
Solvent (e.g., Dichloromethane)
-
Quenching agent (e.g., aqueous sodium thiosulfate solution)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
Procedure:
-
The aromatic substrate is dissolved in the solvent in the round-bottom flask and cooled in an ice bath.
-
Bromine, dissolved in a portion of the solvent, is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is quenched by the slow addition of an aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography.
Continuous-Flow Bromination of an Aromatic Compound with In-Situ Bromine Generation
This protocol outlines a continuous-flow approach for the same bromination reaction, employing in-situ generation of bromine for enhanced safety and control.[1][2][3]
Materials:
-
Aromatic substrate solution (in a suitable organic solvent)
-
Aqueous solution of hydrobromic acid (HBr)
-
Aqueous solution of an oxidant (e.g., sodium hypochlorite, NaOCl)
-
Aqueous quenching solution (e.g., sodium thiosulfate)
-
Continuous-flow reactor system equipped with pumps, a T-mixer, a residence time unit (e.g., a coiled reactor), and a back-pressure regulator.
Procedure:
-
The aromatic substrate solution, the HBr solution, and the NaOCl solution are drawn into separate pumps of the continuous-flow system.
-
The HBr and NaOCl streams are first combined in a T-mixer to generate bromine in-situ.
-
This aqueous bromine stream is then immediately mixed with the organic stream containing the aromatic substrate in a second mixer.
-
The resulting biphasic mixture flows through a heated residence time unit where the bromination reaction occurs. The residence time is precisely controlled by the flow rates and the reactor volume.
-
The reaction mixture exiting the reactor is then continuously mixed with the quenching solution to neutralize any unreacted bromine.
-
The quenched mixture is collected, and the product is isolated from the organic phase. Due to the high selectivity of the flow process, purification may be simpler or, in some cases, unnecessary.
Visualizing the Process: Batch vs. Flow
The following diagrams, generated using Graphviz, illustrate the distinct workflows and logical relationships of batch and continuous-flow bromination reactions.
Caption: Workflow for a typical batch bromination reaction.
Caption: Workflow for a continuous-flow bromination with in-situ reagent generation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kilolabs.com [kilolabs.com]
- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
Spectroscopic comparison of 2,4-bis(bromomethyl) vs. 2,4,6-tris(bromomethyl) derivatives
A Spectroscopic Comparison of 2,4-Bis(bromomethyl) and 2,4,6-Tris(bromomethyl) Aromatic Derivatives
Data Presentation
The following tables summarize the key spectroscopic data for 1,3-bis(bromomethyl)benzene and 1,3,5-tris(bromomethyl)benzene.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ ppm) - CH₂Br | Chemical Shift (δ ppm) - Aromatic H |
| 1,3-Bis(bromomethyl)benzene | 4.48 (s, 4H) | 7.33 (m, 3H), 7.43 (m, 1H) |
| 1,3,5-Tris(bromomethyl)benzene | 4.45 (s, 6H) | 7.26-7.36 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ ppm) - CH₂Br | Chemical Shift (δ ppm) - Aromatic C |
| 1,3-Bis(bromomethyl)benzene | 33.0 | 129.1 (CH), 129.3 (CH), 129.6 (CH), 138.4 (C) |
| 1,3,5-Tris(bromomethyl)benzene | 32.4 | 129.8 (C), 139.2 (CH) |
Table 3: Infrared (IR) Spectroscopic Data (KBr)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 1,3-Bis(bromomethyl)benzene | 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s) |
| 1,3,5-Tris(bromomethyl)benzene | 1256 (vs), 1152 (s), 1026 (s), 973 (s), 727 (s) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of bromomethylated aromatic compounds.
Synthesis of Bromomethylated Aromatic Compounds
A common method for the bromomethylation of aromatic compounds involves the reaction of the corresponding methyl-substituted aromatic precursor with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or cyclohexane. The reaction is typically carried out under reflux with irradiation from a UV lamp to facilitate the radical chain reaction. The number of bromomethyl groups introduced can be controlled by the stoichiometry of NBS used.
General Procedure:
-
The starting methylated aromatic compound is dissolved in a dry, non-polar solvent.
-
N-bromosuccinimide (1.1 equivalents per methyl group to be brominated) and a catalytic amount of a radical initiator are added.
-
The mixture is heated to reflux and irradiated with a UV lamp for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the succinimide byproduct is filtered off.
-
The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Samples are typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.
Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of bromomethylated aromatic compounds.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of bromomethylated aromatic compounds.
Comparative Analysis of the Biological Activity of 2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene Derivatives
A comprehensive guide for researchers and drug development professionals on the biological activities of derivatives from the versatile chemical intermediate, 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, with a focus on anticancer properties.
Introduction
Derivatives of 2,4-bis(bromomethyl)-1,3,5-triethylbenzene are a class of organic compounds with potential for various biological applications. However, publicly available research on the biological activity of this specific class of compounds is limited. In contrast, the closely related analogue, 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, has served as a scaffold for the synthesis of biologically active molecules. This guide provides a comparative analysis of a key derivative of this trimethylbenzene analogue, focusing on its anticancer activity, alongside alternative anticancer agents.
Featured Derivative: 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine (M2MCP)
A notable derivative synthesized from 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene is 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine, hereafter referred to as M2MCP. This compound has demonstrated promising anticancer properties.
Synthesis of M2MCP
The synthesis of M2MCP is achieved through the condensation of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene with 2-mercaptopyridine.[1] This reaction provides a straightforward method to introduce heterocyclic moieties onto the trimethylbenzene core, leading to a molecule with potential for biological interactions.
Caption: Synthetic pathway for M2MCP.
Comparative Anticancer Activity
The cytotoxic effects of M2MCP have been evaluated against a panel of human cancer cell lines. The following table summarizes the available data on its activity and provides a comparison with other established anticancer agents.
| Compound/Drug | Cancer Cell Line | Activity Metric (IC50) | Reference |
| M2MCP | SK-MEL-2 (Melanoma) | Significant cytotoxic activity | [1] |
| M2MCP | MCF-7 (Breast Cancer) | Moderate cytotoxic activity | [1] |
| M2MCP | HT-29 (Colon Cancer) | Inhibitory activity | [1] |
| M2MCP | A549 (Lung Adenocarcinoma) | Inhibitory activity | [1] |
| M2MCP | MKN45 (Gastric Cancer) | Inhibitory activity | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.93 µM (48h) | [1] |
| Sunitinib | Various | 4.70 - >30 µM | [2] |
| Compound 13c7 | Various | 4.49 - 15.39 µM | [2] |
| Apigenin | SK-MEL-24 (Melanoma) | Significant at 30 µM and 60 µM | [3] |
Note: Specific IC50 values for M2MCP were not available in the reviewed literature abstracts. The activity is described qualitatively.
Potential Mechanisms of Action
The biological activity of M2MCP is thought to be multifaceted. Its unique structure allows for interactions with biological macromolecules. Studies suggest that M2MCP may act as a potential anticancer agent due to its ability to interact with DNA.[1] Furthermore, molecular docking studies have indicated a potential inhibitory effect on Aurora A kinase, a protein involved in cell cycle regulation.[1]
Experimental Protocols
The evaluation of the anticancer activity of M2MCP and comparable compounds typically involves the following key experimental methodologies:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., M2MCP) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4] The absorbance is directly proportional to the number of viable cells.
Caption: General workflow of the MTT cell viability assay.
DNA Interaction Studies
Various biophysical techniques can be employed to investigate the interaction of compounds like M2MCP with DNA. These methods can include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism to determine the mode and strength of binding.
Molecular Docking
In silico molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method can provide insights into the potential molecular targets of a compound, such as the predicted interaction of M2MCP with Aurora A kinase.
Conclusion and Future Directions
The derivative of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene, M2MCP, has emerged as a compound of interest with demonstrated anticancer activity against a range of cancer cell lines. While the initial findings are promising, further research is warranted to elucidate its precise mechanism of action and to obtain quantitative data on its potency. The synthesis of additional derivatives from the 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene and the originally queried this compound scaffolds could lead to the discovery of novel and more potent therapeutic agents. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses, in vivo efficacy studies, and toxicological profiling to fully assess the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro-In Vivo Evaluation of the Antiproliferative and Antiangiogenic Effect of Flavone Apigenin against SK-MEL-24 Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
This document provides crucial safety and logistical information for the proper disposal of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is based on the established procedures for similar hazardous halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations before handling or disposing of any chemical waste.
Immediate Safety and Handling Protocols
Proper handling is the first step in ensuring safe disposal. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) and be aware of the chemical's potential hazards.
| Safety Protocol | Description | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations or European Standard EN166.[1][2][3][4][5][6] | [1][2][3][4][5][6] |
| Ventilation | Handle the compound only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4] | [1][2][4] |
| Safe Handling Practices | Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, or vapors.[1][2] Wash hands thoroughly after handling.[1][3][6] | [1][2][3][6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up and away from incompatible materials.[1][2][4] | [1][2][4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3] | [1][3] |
Step-by-Step Disposal Procedure
This compound is classified as a halogenated organic compound and must be disposed of as hazardous waste.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
1. Waste Segregation and Collection:
-
Identify as Halogenated Waste: This compound contains bromine, classifying it as a halogenated organic waste.[7][8]
-
Use Designated Waste Containers: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[7]
-
Avoid Mixing: Do not mix halogenated organic wastes with non-halogenated solvents or other waste categories, as this can complicate the disposal process and increase costs.[8]
2. Container Management:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Corrosive," "Irritant").
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Condition: Ensure the container is in good condition and compatible with the chemical.
3. Spill Management:
-
Containment: In case of a spill, wear appropriate PPE.
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][4]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
4. Final Disposal:
-
Engage a Licensed Service: The disposal of this hazardous waste must be entrusted to a licensed and approved waste disposal company.[2]
-
Incineration: The standard and required method for destroying halogenated organic compounds is through high-temperature incineration at a regulated hazardous waste facility equipped with flue gas scrubbing capabilities.[4][7][9]
-
Documentation: Maintain all necessary documentation, such as waste transfer notes, as required by local and national regulations.[9]
Chemical Neutralization Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. echemi.com [echemi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. idealresponse.co.uk [idealresponse.co.uk]
Personal protective equipment for handling 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Essential Safety and Handling Guide for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally similar compounds containing bromomethyl-substituted benzene rings, such as 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene and other related structures. These compounds are consistently classified as irritants, with some being corrosive and capable of causing severe skin burns and eye damage. Therefore, a cautious approach is imperative.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational procedures and disposal plans to ensure the safe handling of this chemical.
Immediate Safety Information
Compounds of this nature are generally considered hazardous. Based on analogous compounds, this compound should be handled with care, assuming it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1][2] Some related compounds can cause severe skin burns and eye damage.[3]
First Aid Measures:
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][4]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][4][5] For severe exposure, immediately take off all contaminated clothing and rinse the skin with water.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[1][3][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure comprehensive protection.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and potential dust, which can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] | Prevents skin contact, as the substance is expected to be a skin irritant or corrosive.[2][5] |
| Body Protection | A chemical-resistant apron over a lab coat or chemical-resistant coveralls.[6] | Provides a barrier against spills and splashes. For moderately or highly toxic chemicals, a protective suit covering the entire body is recommended.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is possible, a NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[7] | Avoids inhalation of dust or vapors which may cause respiratory tract irritation.[1][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots.[6][8] | Protects feet from spills. |
Operational Plan for Handling
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as outlined in the table above.
2. Handling:
-
Use non-sparking tools.[5]
-
Weigh and transfer the chemical within the fume hood.
-
Keep the container tightly closed when not in use.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Store locked up.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not let the product enter drains.[1][5]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C15H21Br3 | CID 4589352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
